Ethylparaben-d5
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628652 | |
| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126070-21-1 | |
| Record name | Benzoic acid, 4-hydroxy-, ethyl-d5 ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126070-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Ethylparaben-d5 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylparaben-d5 is the deuterated analog of Ethylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. The replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group makes it a valuable tool in analytical and research applications, primarily as an internal standard for the quantification of Ethylparaben in various matrices using mass spectrometry-based methods. Its chemical and physical properties are nearly identical to those of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and safety considerations for this compound.
Chemical Properties
This compound, also known as 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate, is a white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |
| Synonyms | Ethyl-d5 Paraben, 4-Hydroxybenzoic Acid Ethyl-d5 Ester | [1] |
| CAS Number | 126070-21-1 | |
| Molecular Formula | C₉H₅D₅O₃ | |
| Molecular Weight | 171.20 g/mol | |
| Exact Mass | 171.094377906 Da | |
| Appearance | White Solid | |
| Melting Point | 108-110 °C | |
| Storage Temperature | 2-8°C Refrigerator |
Synthesis of this compound
The synthesis of this compound is not commonly detailed in standard literature but can be reliably achieved through the esterification of 4-hydroxybenzoic acid with deuterated ethanol (B145695) (ethanol-d6). This reaction, a standard Fischer esterification, is typically acid-catalyzed.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via Fischer esterification of 4-hydroxybenzoic acid and ethanol-d6.
Materials:
-
4-hydroxybenzoic acid
-
Ethanol-d6 (C₂D₆O)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid, a molar excess of ethanol-d6, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white crystalline solid.
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Ethylparaben-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Ethylparaben-d5 (1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate). This isotopically labeled compound is crucial as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate determination of ethylparaben (B1671687) in various matrices. This guide details the primary synthesis route via Fischer esterification and an alternative method, presenting experimental protocols and quantitative data to support researchers and drug development professionals.
Introduction to this compound
Ethylparaben is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Its deuterated analog, this compound, serves as an ideal internal standard for analytical quantification due to its similar chemical and physical properties to the unlabeled compound, with a distinct mass difference that allows for precise measurement.[2] The five deuterium (B1214612) atoms on the ethyl group provide a significant mass shift, preventing spectral overlap with the native analyte.
Core Synthesis Methodologies
The manufacturing of this compound primarily relies on the principles of esterification, with the key differentiating factor being the use of a deuterated starting material.
Fischer-Speier Esterification: The Primary Route
The most common and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 4-hydroxybenzoic acid with deuterated ethanol (B145695) (ethanol-d6 or ethanol-d5).
Reaction Scheme:
Caption: Fischer-Speier esterification of 4-hydroxybenzoic acid with deuterated ethanol.
Experimental Protocol:
A general protocol for the Fischer esterification synthesis of this compound is as follows:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid and an excess of deuterated ethanol (ethanol-d6 is preferred to maximize deuterium incorporation).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.
Quantitative Data for Fischer Esterification (Illustrative):
The following table summarizes typical quantitative parameters for the synthesis of unlabeled ethylparaben via Fischer esterification, which can be adapted for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 4-Hydroxybenzoic Acid | 1.0 equivalent | |
| Ethanol-d6 | 3-10 equivalents | Using a large excess shifts the equilibrium towards the product. |
| Catalyst | ||
| Sulfuric Acid (conc.) | 0.1-0.3 equivalents | A common and effective catalyst. |
| p-Toluenesulfonic Acid | 0.05-0.1 equivalents | An alternative solid catalyst that is easier to handle. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78-80 °C) | Dependent on the boiling point of ethanol-d6. |
| Reaction Time | 2-8 hours | Monitored by TLC for completion. |
| Yield | ||
| Product Yield (Crude) | 85-95% | |
| Product Yield (Purified) | 70-90% | Dependent on the purification method. |
Alternative Synthesis: Modified Haloform Reaction
A 2022 study by Reber et al. in the Journal of Labelled Compounds and Radiopharmaceuticals describes a two-step synthesis for 13C-labeled parabens that is also applicable to the synthesis of deuterium-labeled esters.[3] This method avoids the direct esterification and can be advantageous in certain research contexts.
Reaction Scheme:
Caption: Two-step synthesis of this compound via a modified haloform reaction.
Experimental Protocol (Adapted from Reber et al., 2022):
-
Step 1: Synthesis of the Trichloromethyl Ketone Intermediate: This step involves the Houben-Hoesch reaction of phenol with trichloroacetonitrile in the presence of a Lewis acid catalyst (e.g., GaCl₃) and HCl to form a trichloromethyl ketone intermediate.
-
Step 2: Modified Haloform Reaction: The trichloromethyl ketone intermediate is then reacted with deuterated ethanol (ethanol-d6) in the presence of a base like sodium hydride (NaH) to yield this compound.
Quantitative Data for Modified Haloform Reaction:
The following data is based on the synthesis of 13C-labeled ethyl paraben as reported by Reber et al. (2022), which is stated to be applicable for deuterium-labeled esters.[3]
| Parameter | Value/Range | Notes |
| Reactants (Step 2) | ||
| Trichloromethyl Ketone | 1.0 equivalent | |
| Ethanol-d6 | 1.1 equivalents | |
| Sodium Hydride (60% in mineral oil) | 2.5 equivalents | |
| Reaction Conditions (Step 2) | ||
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 1 hour | |
| Yield | ||
| Overall Yield (from phenol) | 65-80% | As reported for the 13C-labeled analog.[3] |
Manufacturing and Purification Workflow
The general workflow for the manufacturing and purification of this compound is outlined below.
Caption: General manufacturing and purification workflow for this compound.
Quality Control and Characterization
The final this compound product must undergo rigorous quality control to ensure its chemical purity and isotopic enrichment. The primary analytical techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the chemical structure and the absence of proton signals in the ethyl group.
-
Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic purity (percentage of d5 species).
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.
Conclusion
The synthesis of this compound is a critical process for providing high-quality internal standards for bioanalytical and pharmaceutical research. While the Fischer-Speier esterification using deuterated ethanol represents the most straightforward and scalable manufacturing route, alternative methods like the modified haloform reaction offer valuable options for laboratory-scale synthesis. The choice of method will depend on factors such as required scale, available starting materials, and desired purity. Rigorous purification and analytical characterization are paramount to ensure the suitability of the final product for its intended use in sensitive quantitative assays.
References
- 1. [논문]Determination of parabens in domestic sewage by isotope-coded derivatization coupled with high performance liquid chromatography-tandem mass spectrometry [scienceon.kisti.re.kr]
- 2. Journal of Labelled Compounds and Radiopharmaceuticals (Wiley) | 7163 Publications | 39431 Citations | Top authors | Related journals [scispace.com]
- 3. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Differences Between Ethylparaben and Ethylparaben-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products. Its deuterated analogue, Ethylparaben-d5, in which the five hydrogen atoms of the ethyl group are replaced by deuterium (B1214612), serves as an invaluable tool in analytical and metabolic research. This technical guide provides a comprehensive comparison of the physical and chemical properties of Ethylparaben and this compound, details experimental protocols for their differentiation and quantification, and illustrates key workflows and metabolic pathways.
Core Physical and Chemical Differences
The primary distinction between Ethylparaben and this compound lies in the isotopic substitution of hydrogen with deuterium in the ethyl ester chain. This substitution results in a significant increase in molecular weight and subtle alterations in other physicochemical properties. These differences, while minor, are fundamental to the analytical techniques used to distinguish and quantify these two molecules, particularly in complex biological matrices.
Table 1: Comparison of Physical and Chemical Properties
| Property | Ethylparaben | This compound |
| Molecular Formula | C₉H₁₀O₃ | C₉H₅D₅O₃[1] |
| Molecular Weight | 166.17 g/mol [2] | 171.20 g/mol [3] |
| Exact Mass | 166.062994 u[2] | 171.094378 u[3] |
| Melting Point | 115-118 °C | No data available |
| Boiling Point | 297-298 °C | No data available |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 | ~2.5 |
| Appearance | White crystalline powder | No data available |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone. | No data available |
Analytical Differentiation and Quantification
The mass difference between Ethylparaben and this compound is the cornerstone of their analytical separation and quantification, primarily achieved through mass spectrometry (MS) coupled with chromatography.
Mass Spectrometry
In mass spectrometry, the five-dalton mass difference between the two compounds allows for their unambiguous identification and quantification, even when they co-elute chromatographically. This compound is an ideal internal standard for the quantification of Ethylparaben in biological samples because its chemical behavior is nearly identical to the analyte, but it is distinguishable by its mass-to-charge ratio (m/z).
The fragmentation patterns of the two molecules under electron ionization (EI) or electrospray ionization (ESI) are expected to be similar, with the fragments of this compound being five mass units heavier than the corresponding fragments of Ethylparaben. For example, a common fragment of Ethylparaben is the p-hydroxybenzoyl cation at m/z 121. The corresponding fragment for this compound would also be at m/z 121, as the deuterium atoms are on the ethyl group which is lost. However, fragments containing the ethyl group will show the mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the ethyl group in Ethylparaben will be absent in the spectrum of this compound. The aromatic protons will have similar chemical shifts in both compounds. In ¹³C NMR, the chemical shifts of the carbon atoms in the ethyl group will be slightly affected by the deuterium substitution, and the C-D coupling will lead to splitting of the signals.
Experimental Protocols
Protocol 1: Quantification of Ethylparaben in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the pharmacokinetic analysis of Ethylparaben in human plasma.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol). b. Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2. UPLC Conditions
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over a few minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ethylparaben: Monitor the transition of the precursor ion (e.g., [M-H]⁻ at m/z 165) to a specific product ion.
-
This compound: Monitor the transition of the precursor ion (e.g., [M-H]⁻ at m/z 170) to the same product ion as Ethylparaben.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Visualizations
Metabolic Pathway of Ethylparaben
Ethylparaben is primarily metabolized in the body through hydrolysis of the ester bond, followed by conjugation of the resulting p-hydroxybenzoic acid.
Caption: Metabolic pathway of Ethylparaben.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study of Ethylparaben using this compound as an internal standard.
Caption: Pharmacokinetic analysis workflow.
Conclusion
The isotopic labeling of Ethylparaben to create this compound provides a powerful tool for researchers in drug development and analytical science. The distinct mass difference allows for highly sensitive and specific quantification of Ethylparaben in complex biological matrices, facilitating accurate pharmacokinetic and metabolic studies. Understanding the subtle yet significant physical and chemical differences between these two compounds is crucial for the development and validation of robust bioanalytical methods. This guide provides a foundational understanding of these differences and a practical framework for their application in a research setting.
References
A Technical Guide to the Scientific Applications of Ethylparaben-d5
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core applications of Ethylparaben-d5, a stable isotope-labeled analog of Ethylparaben, in modern scientific research. Its utility primarily stems from its unique physical properties, which make it an invaluable tool in analytical chemistry and metabolic studies.
Core Application: Internal Standard for Quantitative Analysis
The most prevalent application of this compound is as an internal standard (IS) for the accurate quantification of Ethylparaben in complex matrices such as biological fluids (urine, blood, breast milk), environmental samples, and consumer products.[1][2] In mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[3][4]
A SIL-IS like this compound is ideal because it shares nearly identical physicochemical properties with the non-labeled analyte (the "native" Ethylparaben). It co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency or suppression.[4] However, due to its five additional deuterium (B1214612) atoms, it has a higher mass and is easily distinguished by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any sample loss or variability during preparation and analysis can be normalized, thus correcting the final calculated concentration of the native Ethylparaben.
Typical Bioanalytical Workflow
The quantification of Ethylparaben in a biological sample (e.g., urine) involves several key steps, as illustrated in the workflow below. The introduction of this compound at the initial stage is critical for ensuring data integrity.
Caption: Bioanalytical workflow for Ethylparaben quantification.
Data Presentation: LC-MS/MS Parameters
Accurate quantification relies on specific instrument parameters for monitoring both the analyte and the internal standard. The table below provides typical Multiple Reaction Monitoring (MRM) parameters for an LC-MS/MS assay.
| Parameter | Ethylparaben (Analyte) | This compound (Internal Standard) | Rationale |
| Chemical Formula | C₉H₁₀O₃ | C₉H₅D₅O₃ | Deuterium substitution on the ethyl group increases the mass by 5 Da. |
| Molecular Weight | 166.17 g/mol | 171.20 g/mol | The mass difference allows for specific detection by the mass spectrometer. |
| Precursor Ion ([M-H]⁻) | m/z 165.1 | m/z 170.1 | In negative ion mode, the molecule loses a proton. The +5 mass difference is maintained. |
| Product Ion 1 (Quant.) | m/z 121.1 | m/z 126.1 | Corresponds to the loss of the ethoxy group (-OC₂H₅ or -OC₂D₅), used for quantification. |
| Product Ion 2 (Qual.) | m/z 92.1 | m/z 92.1 | Corresponds to the p-hydroxybenzoate fragment after loss of CO₂; this fragment lacks the label. |
Experimental Protocol: Quantification in Urine
This section outlines a representative method for determining Ethylparaben concentrations in human urine.
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Transfer a 1.0 mL aliquot of urine into a clean polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL this compound working solution in methanol (B129727) to each urine sample, resulting in a final IS concentration of 20 ng/mL. Also add to calibration standards and quality control (QC) samples prepared in a surrogate matrix (e.g., analyte-free saline).
-
Enzymatic Hydrolysis: Since parabens are extensively metabolized to glucuronide and sulfate conjugates, hydrolysis is required to measure total exposure.
-
Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution from E. coli.
-
Vortex and incubate the samples at 37°C for 4 hours or overnight.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water / 10% methanol with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject 10 µL of the reconstituted sample into an LC-MS/MS system. Use a C18 analytical column with a gradient elution profile to separate Ethylparaben from other matrix components. Monitor the MRM transitions specified in the table above.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Ethylparaben to this compound against the concentration of the calibration standards. Determine the concentration of Ethylparaben in the unknown samples from this curve.
Application in Pharmacokinetic and Metabolism Studies
This compound is a powerful tool for conducting pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Administering a deuterated compound allows researchers to distinguish the administered dose from any background exposure an individual may have from food, cosmetics, or other environmental sources. This is crucial for accurately characterizing the compound's behavior in the body.
Studies using deuterated parabens (such as Ethylparaben-d4, which serves the same purpose) have provided key insights into the differences between exposure routes (e.g., oral vs. dermal).
Data Presentation: Human Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for deuterated Ethylparaben (EtP-d4) following dermal application in human volunteers.
| Pharmacokinetic Parameter | Value (for EtP-d4) | Description |
| Time to Peak Concentration (t_max_) | 10.5 hours | The time it takes for the substance to reach its maximum concentration in the blood after administration. |
| Terminal Elimination Half-Life (t½) | 12.0 hours | The time required for the concentration of the substance in the body to be reduced by half. |
| Fractional Urinary Excretion (F_ue_) | 2.3% | The percentage of the administered dose that is excreted in the urine over 48 hours. |
Data sourced from a study involving dermal application of a cream containing 0.26% EtP-d4.
These studies have shown that dermal exposure to parabens leads to a slower absorption rate and a longer apparent half-life compared to oral exposure.
Metabolic Pathway of Ethylparaben
Ethylparaben undergoes extensive metabolism in the body. The primary pathway involves hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), a less biologically active metabolite. Both the parent Ethylparaben and PHBA can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. Using this compound as a tracer allows for the precise identification of these metabolites by mass spectrometry, as the deuterium label is retained on the ethyl group until it is cleaved.
Caption: Major metabolic pathways of this compound in humans.
References
- 1. Ethylparaben | Rupa Health [rupahealth.com]
- 2. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Ethylparaben-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylparaben-d5 is the deuterated form of ethylparaben (B1671687), a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. As a stable isotope-labeled internal standard, this compound is a critical tool for the accurate quantification of ethylparaben in various complex matrices. Its use in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative data. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, analytical applications, and relevant experimental protocols.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 126070-21-1[1][2][3][4][5] |
| Molecular Formula | C₉H₅D₅O₃ |
| Molecular Weight | 171.20 g/mol |
| Synonyms | 4-Hydroxybenzoic Acid Ethyl-d5 Ester, Ethyl p-hydroxybenzoate-d5 |
Quantitative Data Summary
The use of this compound as an internal standard is crucial for achieving accurate and precise quantification of ethylparaben in analytical methods. The following table summarizes typical quantitative performance data from methods utilizing deuterated paraben internal standards.
| Parameter | Typical Value Range | Analytical Technique | Matrix |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | LC-MS/MS, GC-MS | Wastewater, Cream, Shampoo, Toothpaste, Human Plasma |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | LC-MS/MS | Human Urine |
| Linearity (r²) | > 0.99 | LC-MS/MS | Human Urine |
| Recovery | 85.6 - 103.0 % | DHF-LPME with HPLC-UV/GC-MS | Wastewater, Cream, Shampoo, Toothpaste |
Experimental Protocols
Quantification of Ethylparaben in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the analysis of ethylparaben in samples such as human plasma or urine. Optimization of specific parameters for the instrument and matrix is recommended.
1. Materials and Reagents:
-
Ethylparaben analytical standard
-
This compound (Internal Standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/urine (with appropriate anticoagulant if necessary)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Ethylparaben Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ethylparaben in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ethylparaben stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a suitable concentration (e.g., 100 ng/mL) with the same diluent as the calibration standards.
3. Sample Preparation (Protein Precipitation Method):
-
To 200 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the Internal Standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions (Example):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Ethylparaben: Q1 (m/z) -> Q3 (m/z) [to be optimized]
-
This compound: Q1 (m/z) -> Q3 (m/z) [to be optimized based on the deuteration pattern]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ethylparaben to this compound against the concentration of the calibration standards.
-
Determine the concentration of ethylparaben in the samples from the calibration curve.
Visualizations
Metabolic Pathway of Ethylparaben
The primary metabolic pathway for ethylparaben involves hydrolysis to p-hydroxybenzoic acid, which is then conjugated for excretion. The metabolism of this compound is expected to follow the same pathway, resulting in deuterated metabolites.
Caption: Major metabolic pathways of ethylparaben.
Analytical Workflow using this compound
The following diagram illustrates a typical workflow for the quantification of ethylparaben in a biological sample using this compound as an internal standard.
Caption: General workflow for sample analysis using an internal standard.
References
- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of parabens in pharmaceutical formulations by solid-phase microextraction-ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bkcs.kchem.org [bkcs.kchem.org]
Ethylparaben-d5: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage guidelines for Ethylparaben-d5. The information presented is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.
Compound Identification and Properties
This compound is a deuterated form of Ethylparaben, a widely used antimicrobial preservative. The deuterium (B1214612) labeling makes it a valuable internal standard in analytical studies, particularly in mass spectrometry-based methods, for the accurate quantification of Ethylparaben in various matrices.
Table 1: Chemical and Physical Properties of this compound and Ethylparaben
| Property | This compound | Ethylparaben |
| Chemical Name | 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | Ethyl 4-hydroxybenzoate |
| Synonyms | Ethyl-d5 Paraben, 4-Hydroxybenzoic Acid Ethyl-d5 Ester | Ethyl parahydroxybenzoate, Nipagin A |
| CAS Number | 126070-21-1 | 120-47-8[1] |
| Molecular Formula | C₉H₅D₅O₃ | C₉H₁₀O₃[1] |
| Molecular Weight | 171.20 g/mol | 166.17 g/mol |
| Appearance | Solid powder | Colorless crystals or white crystalline powder |
| Melting Point | Not specified, expected to be similar to Ethylparaben | 115-118 °C |
| Boiling Point | Not specified, expected to be similar to Ethylparaben | 297–298 °C (decomposes) |
| Solubility | Not specified, expected to be similar to Ethylparaben | Slightly soluble in water |
Safety and Hazard Information
GHS Hazard Classification (based on Ethylparaben):
-
Hazard Statements: May cause respiratory irritation. May cause skin and eye irritation.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Table 2: Toxicological Data for Ethylparaben
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral LD50 | >3 g/kg | Mouse | |
| Acute Oral LD50 | >5 g/kg | Rabbit |
Note: Deuterated compounds are not radioactive and do not pose a radiological hazard.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Guidelines
The primary concern when storing deuterated compounds is to prevent isotopic exchange (deuterium-hydrogen exchange), which can compromise the isotopic purity of the material.
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation and isotopic exchange.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Protect from moisture to prevent hydrolysis and potential H/D exchange.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Experimental Protocols
General Workflow for Handling and Use
The following diagram illustrates a general workflow for the safe handling and use of this compound in a research setting.
Caption: General laboratory workflow for handling this compound.
Toxicity Assessment Protocols
The following are summaries of standard OECD guidelines for toxicity testing, which are relevant for assessing the safety of parabens.
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.
-
Test System: Typically rats, with at least 10 males and 10 females per dose group.
-
Dose Administration: The test substance is administered orally via gavage, in the diet, or in drinking water. At least three dose levels and a control are used.
-
Observations:
-
Daily: Clinical signs of toxicity, mortality.
-
Weekly: Body weight, food and water consumption.
-
At termination: Hematology, clinical biochemistry, gross necropsy, and histopathology of organs.
-
-
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs.
This test provides information on general systemic toxicity as well as potential effects on male and female reproductive performance.
-
Test System: Rats, with at least 10 males and 10 females per group.
-
Dose Administration: Oral administration for a minimum of four weeks for males and throughout the study for females (approx. 54 days).
-
Endpoints: In addition to the observations in TG 408, this study includes evaluation of mating performance, fertility, gestation length, parturition, and offspring viability and growth.
This guideline provides a comprehensive evaluation of reproductive and developmental effects from pre- and postnatal exposure.
-
Test System: Rodents (P generation and their F1 offspring).
-
Exposure: Dosing of the P generation starts before mating and continues through weaning of the F1 generation. F1 offspring are further treated.
-
Cohorts: The F1 generation is divided into cohorts to assess reproductive/developmental toxicity, developmental neurotoxicity, and developmental immunotoxicity.
Metabolic and Signaling Pathways
Parabens are known to be metabolized in the body and can interact with endocrine signaling pathways.
Paraben Metabolism
The primary metabolic pathway for parabens involves hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted.
Caption: Simplified metabolic pathway of Ethylparaben.
Potential Endocrine Disruption
Parabens are considered endocrine-disrupting chemicals (EDCs) due to their potential to interact with estrogen receptors.
Caption: Simplified mechanism of potential endocrine disruption by parabens.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As deuterated compounds are not radioactive, they do not require special disposal procedures for radioactivity. However, they should be treated as chemical waste.
Conclusion
This compound is a valuable tool in scientific research. By adhering to the safety, handling, and storage guidelines outlined in this technical guide, researchers can ensure a safe laboratory environment and maintain the integrity and purity of this important isotopically labeled compound. Always consult the most recent Safety Data Sheet for Ethylparaben and your institution's specific safety protocols before use.
References
The Indispensable Role of Deuterated Compounds in Modern Analytical Chemistry: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy, precision, and reliability in analytical measurements is paramount. In the landscape of modern analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy, deuterated compounds have emerged as a cornerstone for robust and dependable quantitative and qualitative analysis. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated compounds, offering a vital resource for those engaged in cutting-edge research and development.
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), offer a unique set of physicochemical properties that make them invaluable tools in the analytical chemist's arsenal. While chemically almost identical to their non-deuterated counterparts, the mass difference imparted by deuterium leads to significant advantages, most notably in minimizing analytical variability and enhancing the accuracy of measurements.
The Gold Standard: Deuterated Internal Standards in Mass Spectrometry
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are widely regarded as the "gold standard" for internal standards.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.[3] Deuterated compounds fulfill this role exceptionally well due to their near-identical chemical and physical properties to the analyte.[4]
The primary advantages of using deuterated internal standards include:
-
Co-elution with the Analyte: In chromatographic separations, deuterated standards exhibit nearly identical retention times to their non-deuterated counterparts.[4] This co-elution is critical as it ensures that both the analyte and the internal standard experience the same matrix effects, such as ion suppression or enhancement, in the mass spectrometer's ion source.
-
Similar Ionization Efficiency: The isotopic substitution has a negligible effect on the ionization efficiency of the molecule, ensuring that the analyte and the internal standard have a comparable response in the mass spectrometer.
-
Compensation for Sample Loss: Any loss of the analyte during sample preparation and handling will be mirrored by a proportional loss of the deuterated internal standard, allowing for accurate correction of the final calculated concentration.
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative bioanalytical methods. By effectively normalizing for variations in extraction recovery, matrix effects, and instrument response, they provide a more reliable and reproducible measurement of the analyte's concentration.
Quantitative Data on the Impact of Deuterated Internal Standards
The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is well-documented in the scientific literature. The following tables summarize the quantitative improvements in assay performance when utilizing deuterated internal standards.
| Parameter | Without Deuterated Internal Standard (e.g., Structural Analog) | With Deuterated Internal Standard | Reference |
| Accuracy (% Bias) | Can exceed ±15-20% | Typically within ±5% | |
| Precision (%RSD) | Often >15% | Typically <10% | |
| Matrix Effect Variability (%CV) | Can be >30% | Typically <15% | |
| Recovery Variability (%CV) | Can be >20% | Typically <10% |
Table 1: General Comparison of Assay Performance with and without Deuterated Internal Standards. This table provides a summary of the typical improvements in accuracy, precision, and reduction in variability when a deuterated internal standard is employed in a bioanalytical method.
| Analyte | Matrix | Internal Standard Type | Accuracy (% Mean Bias) | Precision (%RSD) | Reference |
| Kahalalide F | Plasma | Analog IS | 96.8 | 8.6 | |
| Kahalalide F | Plasma | Deuterated IS | 100.3 | 7.6 | |
| Pesticides | Cannabis | None | >60% difference for some QCs | >50% | |
| Pesticides | Cannabis | Deuterated Analogues | Within 25% | <20% |
Table 2: Specific Examples of Improved Accuracy and Precision with Deuterated Internal Standards. This table presents data from specific studies, illustrating the significant enhancement in data quality achieved by using deuterated internal standards in complex matrices.
Experimental Protocols for Utilizing Deuterated Compounds
The successful implementation of deuterated compounds in analytical workflows requires well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments involving deuterated standards.
Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.
1. Preparation of Solutions:
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in 1 mL of a suitable solvent (e.g., methanol (B129727), acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with blank plasma to achieve a range of concentrations that bracket the expected sample concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma from a separate weighing of the analyte stock solution.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution with the appropriate solvent to a concentration that provides a stable and reproducible signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Protocol 2: Synthesis of a Deuterated Drug Standard via Catalytic Deuterium Gas Reduction
This protocol provides a general method for the synthesis of a deuterated compound by reducing an unsaturated precursor with deuterium gas.
1. Materials:
-
Unsaturated precursor of the target molecule.
-
Palladium on carbon (Pd/C, 10 wt%) catalyst.
-
Anhydrous solvent (e.g., ethyl acetate, methanol-d4).
-
Deuterium gas (D₂).
-
Reaction flask equipped with a magnetic stirrer and a three-way stopcock.
2. Procedure:
-
Dissolve the unsaturated precursor in the anhydrous solvent in the reaction flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon).
-
Evacuate the flask and backfill with deuterium gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of deuterium gas (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product by column chromatography or recrystallization.
3. Characterization:
-
Confirm the structure and determine the degree of deuteration using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).
The Kinetic Isotope Effect: A Powerful Tool in Mechanistic Studies
The replacement of hydrogen with deuterium can also influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, the deuterated analog will react more slowly.
The KIE is a powerful tool for elucidating reaction mechanisms in various fields, including enzymology and drug metabolism. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of the reaction and identify the rate-limiting step.
Caption: The Kinetic Isotope Effect (KIE).
Deuterated Compounds in Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, deuterated solvents are essential for acquiring high-quality spectra of dissolved analytes. Since deuterium has a different resonance frequency than protium (B1232500) (¹H), using a deuterated solvent minimizes the large solvent signal that would otherwise obscure the signals from the analyte in ¹H NMR. Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).
Beyond their use as solvents, deuterated compounds are also employed as tracers to study molecular structures, dynamics, and reaction mechanisms using advanced NMR techniques.
Conclusion
Deuterated compounds are indispensable tools in modern analytical chemistry, offering unparalleled advantages in enhancing the accuracy, precision, and reliability of analytical data. Their role as internal standards in mass spectrometry is particularly crucial for robust quantitative analysis in complex matrices. Furthermore, the kinetic isotope effect provides a powerful means to investigate reaction mechanisms, and their use in NMR spectroscopy is fundamental to obtaining high-quality spectral data. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of deuterated compounds are essential for advancing scientific knowledge and developing innovative solutions.
References
Commercial Availability and Technical Applications of Ethylparaben-d5: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial suppliers and availability of Ethylparaben-d5, a crucial internal standard for analytical and research applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines key product specifications from various vendors and presents a detailed, generalized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
This compound (CAS No. 126070-21-1), the deuterated analog of Ethylparaben, serves as an ideal internal standard for the accurate quantification of Ethylparaben in a variety of matrices, including cosmetics, environmental samples, and biological tissues.[1][2][3][4][5] Its use helps to correct for variability during sample preparation and analysis, ensuring robust and reliable results.
Commercial Supplier Overview
A survey of prominent chemical suppliers reveals the ready availability of this compound for research purposes. Key product details are summarized in the table below for easy comparison. Researchers are advised to consult the suppliers' websites for the most current pricing and availability information.
| Supplier | Catalog Number(s) | Purity | Available Pack Sizes |
| LGC Standards | TRC-E925477 | >95% (HPLC) | 10 mg, 100 mg |
| Santa Cruz Biotechnology | sc-211053 | Not specified | Contact for details |
| Pharmaffiliates | PA STI 039910 | Not specified | Contact for details |
| Toronto Research Chemicals (TRC) | E925477 | Not specified | Contact for details |
| Cayman Chemical | Contact for details | ≥98% (for non-deuterated) | Contact for details |
| Cerilliant | Contact for details | Not specified | Contact for details |
| Alsachim (a Shimadzu Group Company) | Contact for details | Not specified | Contact for details |
| IsoSciences | Contact for details | Not specified | Contact for details |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 126070-21-1 |
| Molecular Formula | C₉H₅D₅O₃ |
| Molecular Weight | 171.20 g/mol |
| Synonyms | 4-Hydroxybenzoic Acid Ethyl-d5 Ester, Ethyl 4-hydroxybenzoate-d5 |
Experimental Protocol: Quantification of Ethylparaben using this compound Internal Standard by LC-MS/MS
The following is a generalized protocol for the quantification of Ethylparaben in a sample matrix using this compound as an internal standard. This protocol should be optimized based on the specific matrix, instrumentation, and desired sensitivity.
Materials and Reagents
-
Ethylparaben analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Sample matrix (e.g., cosmetic cream, water sample, biological fluid)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
-
Autosampler vials and caps
Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Ethylparaben and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ethylparaben by serial dilution of the primary stock solution with methanol or an appropriate solvent to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples, calibrators, and quality controls (e.g., 100 ng/mL).
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the matrix while removing interfering components. The following is a general example; specific procedures will vary.
-
Sample Aliquoting: Accurately weigh or measure a known amount of the sample matrix into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample, calibrator, and quality control.
-
Extraction: Add an appropriate extraction solvent (e.g., methanol, acetonitrile) to the tube. Vortex or sonicate to ensure thorough mixing and extraction of the analytes.
-
Protein Precipitation (for biological samples): If necessary, add a protein precipitation agent (e.g., cold acetonitrile) and centrifuge to pellet proteins.
-
Solid-Phase Extraction (SPE) (optional): For complex matrices, an SPE cleanup step may be necessary to remove interferences. Condition the SPE cartridge according to the manufacturer's instructions. Load the sample extract, wash the cartridge to remove impurities, and elute the analytes with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for paraben analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid, is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for parabens.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ethylparaben: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from its corresponding precursor ion (m/z) to a product ion. The mass shift of +5 amu for the deuterated standard ensures it is distinguishable from the non-deuterated analyte.
-
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Ethylparaben to the this compound internal standard against the concentration of the Ethylparaben standards.
-
Quantification: Determine the concentration of Ethylparaben in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the key logical and experimental workflows described in this guide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 3. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [mdpi.com]
- 5. scielo.br [scielo.br]
A Technical Guide to the Isotopic Purity and Stability of Ethylparaben-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of Ethylparaben-d5 (CAS 126070-21-1), a deuterated analog of Ethylparaben.[1][2] this compound is a valuable internal standard for sensitive and accurate quantification of Ethylparaben in various matrices, particularly in pharmacokinetic, metabolic, and environmental studies, often employing stable isotope dilution assays.[3] Its utility is fundamentally dependent on its isotopic purity and stability. This document outlines the methodologies used to assess these parameters and presents a framework for understanding the quality of this essential analytical reagent.
Core Concepts: Isotopic Purity and Stability
Isotopic Purity: This refers to the extent to which the hydrogen atoms at specified positions in the Ethylparaben molecule have been replaced by deuterium (B1214612). It is a critical parameter as the presence of unlabeled (d0) or partially labeled (d1-d4) species can interfere with the accuracy of quantification. High isotopic purity ensures a distinct mass difference between the analyte and the internal standard, minimizing cross-talk and improving the signal-to-noise ratio in mass spectrometry-based assays.
Stability: The stability of this compound refers to its resistance to degradation under various storage and experimental conditions. Degradation can lead to the formation of impurities, which may interfere with analysis, and a decrease in the concentration of the standard, leading to inaccurate quantification. A common degradation pathway for parabens is hydrolysis to p-hydroxybenzoic acid.[4]
Quantitative Data Summary
While specific quantitative data for isotopic purity and chemical purity are lot-dependent and typically provided on the Certificate of Analysis (CoA) from the supplier, the following tables represent typical specifications and expected data presentation for this compound.
Table 1: Typical Specifications for this compound
| Parameter | Specification | Method of Analysis |
| Chemical Formula | C₉H₅D₅O₃ | - |
| Molecular Weight | 171.20 g/mol | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC, GC-MS |
| Isotopic Purity | ≥98% Deuterium Incorporation | Mass Spectrometry, NMR |
Table 2: Illustrative Isotopic Distribution Data for this compound
| Isotopologue | Relative Abundance (%) |
| d5 | >98 |
| d4 | <2 |
| d3 | <0.5 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (unlabeled) | <0.1 |
Note: The data in this table is illustrative. Actual values are provided on a lot-specific Certificate of Analysis.
Experimental Protocols
The assessment of isotopic purity and stability of this compound involves sophisticated analytical techniques. The following are detailed methodologies commonly employed.
Determination of Isotopic Purity
a) High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for determining the isotopic purity of deuterated compounds.[5]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Analysis: The sample is directly infused into the ESI source. The high resolution of the instrument allows for the separation and relative quantification of the different isotopologues (d0 to d5).
-
Data Interpretation: The isotopic purity is calculated based on the relative abundance of the ion corresponding to the fully deuterated species (d5) compared to the partially deuterated and unlabeled species.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
Analysis:
-
¹H NMR: The degree of deuteration is determined by the reduction in the signal intensity of the protons at the labeled positions.
-
¹³C NMR: The presence of deuterium causes a characteristic splitting of the adjacent ¹³C signal and an isotopic shift, which can be used to quantify the level of deuteration.
-
Stability Assessment
Stability studies are conducted to determine the shelf-life and appropriate storage conditions for this compound.
a) Long-Term Stability Study
-
Protocol: Samples of this compound are stored under recommended conditions (e.g., 2-8°C, protected from light) for an extended period (e.g., 12, 24, 36 months).
-
Analysis: At specified time points, an aliquot is analyzed by a stability-indicating method, typically HPLC-UV or LC-MS, to quantify the parent compound and any significant degradation products.
-
Acceptance Criteria: The concentration of this compound should remain within a specified range (e.g., 95-105% of the initial concentration), and no significant increase in degradation products should be observed.
b) Short-Term Stability (Solution)
-
Protocol: Solutions of this compound are prepared in various solvents relevant to its use (e.g., methanol, acetonitrile, biological matrices) and stored at different temperatures (e.g., room temperature, 4°C, -20°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: The concentration of this compound in the solutions is determined at various time points using LC-MS.
-
Purpose: This study provides guidance on the stability of stock and working solutions during routine laboratory use.
Visualizations
Experimental Workflow for Quality Control of this compound
Caption: Workflow for assessing the purity and stability of this compound.
Conclusion
The isotopic purity and stability of this compound are paramount for its function as a reliable internal standard in analytical chemistry. Rigorous testing using techniques such as mass spectrometry and NMR spectroscopy ensures high isotopic enrichment and chemical integrity. While specific data is lot-dependent, the methodologies outlined in this guide provide a comprehensive framework for the evaluation and qualification of this compound, enabling researchers to confidently employ this critical reagent in their studies. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis for detailed, lot-specific information.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl-d5 Paraben | C9H10O3 | CID 22844968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the use of Ethylparaben-d5 in environmental studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the application of Ethylparaben-d5 in environmental studies. Ethylparaben (B1671687), a widely used preservative in cosmetics, pharmaceuticals, and food products, is considered a compound of emerging environmental concern due to its potential endocrine-disrupting properties.[1][2] Its deuterated isotopologue, this compound, serves as a critical tool for the accurate quantification of ethylparaben in various environmental matrices. This guide details its physicochemical properties, its primary application as an internal standard in isotope dilution mass spectrometry, and the associated experimental protocols.
Core Application: Isotope Dilution Mass Spectrometry
The primary and most significant use of this compound in environmental studies is as an internal standard in isotope dilution mass spectrometry (ID-MS). This analytical technique is a gold standard for quantitative analysis, offering high precision and accuracy. The methodology involves adding a known amount of the isotopically labeled standard (this compound) to a sample at the beginning of the analytical procedure.[3] Because this compound is chemically identical to the native ethylparaben, it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, a highly accurate quantification of the ethylparaben concentration in the original sample can be achieved, correcting for matrix effects and recovery losses.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Ethylparaben and its deuterated analog, this compound, is presented below. These properties are crucial for understanding their environmental behavior and for the development of analytical methods.
| Property | Ethylparaben | This compound | Data Source(s) |
| Chemical Formula | C₉H₁₀O₃ | C₉D₅H₅O₃ | [4] |
| Molar Mass | 166.17 g/mol | 171.20 g/mol | |
| Appearance | White crystalline powder | Not specified (assumed to be similar to ethylparaben) | |
| Melting Point | 115-118 °C | Not available | |
| Boiling Point | 297-298 °C | Not available | |
| Water Solubility | Very slightly soluble | Not available (assumed to be similar to ethylparaben) | |
| LogP (Octanol-Water Partition Coefficient) | 2.47 | Not available (assumed to be similar to ethylparaben) |
Experimental Protocols: Quantification of Ethylparaben in Environmental Samples using this compound
The following is a generalized experimental protocol for the analysis of ethylparaben in environmental water and solid samples using this compound as an internal standard, based on common practices in published literature.
Sample Collection and Preparation
-
Water Samples: Collect water samples in clean glass bottles. Store at 4°C until analysis.
-
Solid Samples (Soil, Sediment): Collect solid samples using appropriate coring or grab sampling techniques. Store frozen at -20°C. Prior to extraction, samples are often lyophilized (freeze-dried) and sieved.
Extraction
-
Water Samples (Solid-Phase Extraction - SPE):
-
Spike a known volume of the water sample (e.g., 100 mL) with a known amount of this compound solution.
-
Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid).
-
Condition a solid-phase extraction cartridge (e.g., C18) with methanol (B129727) followed by acidified water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analytes (ethylparaben and this compound) with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Solid Samples (Ultrasonic-Assisted Extraction):
-
Weigh a known amount of the homogenized solid sample (e.g., 1 g) into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add an appropriate extraction solvent (e.g., acetonitrile).
-
Extract the sample using an ultrasonic bath for a specified time (e.g., 15 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction step with fresh solvent.
-
Combine the supernatants, evaporate to near dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile (B52724) is typically employed.
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Injection Volume: A small volume of the reconstituted extract (e.g., 5-10 µL) is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for parabens.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both ethylparaben and this compound are monitored.
-
Data Analysis and Quantification
The concentration of ethylparaben in the original sample is calculated using the following formula, which is based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Sample Volume or Weight) * Response Factor
Where:
-
Area of Analyte: The peak area of the target analyte (ethylparaben).
-
Area of IS: The peak area of the internal standard (this compound).
-
Concentration of IS: The known concentration of the internal standard added to the sample.
-
Sample Volume or Weight: The original volume or weight of the sample.
-
Response Factor: A factor determined from the analysis of calibration standards containing known concentrations of both the analyte and the internal standard.
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for the quantification of ethylparaben in an environmental sample using this compound and isotope dilution mass spectrometry.
Caption: Workflow for Ethylparaben Quantification using this compound.
Environmental Fate and Toxicology of Ethylparaben
While this guide focuses on this compound, it is important to briefly touch upon the environmental relevance of its non-deuterated counterpart, ethylparaben. Studies have shown that ethylparaben can be degraded in the environment through processes such as sonochemical degradation and photodegradation. However, its continuous release into the environment from wastewater treatment plants leads to its pseudo-persistence in aquatic systems. Toxicological studies have indicated that ethylparaben can have adverse effects on aquatic organisms, such as cladocerans. It is also considered a potential endocrine disruptor in humans.
There is currently a lack of specific research on the environmental fate, degradation, and toxicology of this compound itself. It is generally assumed that the isotopic labeling does not significantly alter these properties under typical environmental conditions, although subtle isotope effects on reaction rates are possible.
Conclusion
This compound is an indispensable tool for environmental scientists and researchers studying the occurrence and fate of ethylparaben. Its use as an internal standard in isotope dilution mass spectrometry allows for highly accurate and reliable quantification of ethylparaben in complex environmental matrices. This technical guide has provided an overview of its properties, detailed the experimental protocols for its application, and illustrated the analytical workflow. As concerns about the environmental impact of parabens continue to grow, the role of isotopically labeled standards like this compound in generating high-quality monitoring data will remain crucial for risk assessment and regulatory decision-making.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylparaben Toxicity on Cladocerans Daphnia Similis and Ceriodaphnia Silvestrii and Species Sensitivity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Ethylparaben in Biological Matrices Using Ethylparaben-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of ethylparaben (B1671687) in various biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Ethylparaben-d5, is employed to compensate for matrix effects and variations during sample preparation and analysis. The described protocol offers a reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, biomonitoring, and toxicological assessments.
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products. Due to their extensive use, there is growing interest in monitoring human exposure to these compounds. Ethylparaben is one of the most commonly used parabens. Accurate and reliable quantification of ethylparaben in biological matrices is crucial for assessing exposure levels and understanding its potential health effects.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and specificity. A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where co-eluting endogenous components of the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to mitigate these effects. Since this compound is chemically identical to ethylparaben, it co-elutes and experiences similar ionization effects, allowing for reliable normalization of the analyte signal.
This application note provides a detailed protocol for the extraction and quantification of ethylparaben in biological samples using this compound as an internal standard. The method is validated for its linearity, accuracy, and precision.
Experimental Protocols
Materials and Reagents
-
Ethylparaben (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Human urine (drug-free)
Sample Preparation: Protein Precipitation for Plasma Samples
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Dilute-and-Shoot for Urine Samples
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove any particulate matter.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the supernatant.
-
Add 10 µL of the working internal standard solution (this compound in methanol).
-
Add 940 µL of the initial mobile phase to dilute the sample.
-
Vortex the mixture for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be optimized for the specific instrument used. The values provided in Table 1 are representative.
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS analysis of ethylparaben using this compound as an internal standard.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethylparaben | 165.1 | 92.1 | 100 | -25 |
| This compound | 170.1 | 97.1 | 100 | -25 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal, compensated by internal standard |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
The use of an internal standard in quantitative analysis is based on a logical relationship designed to ensure data accuracy. The fundamental principle is that the analyte and the internal standard behave similarly throughout the analytical process.
Caption: Principle of internal standard correction.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of ethylparaben in biological matrices. The protocol is straightforward and can be readily implemented in a high-throughput laboratory setting. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and ensuring the accuracy and precision of the results, making this method well-suited for pharmacokinetic, toxicological, and biomonitoring studies.
Application Note: Quantification of Parabens in Cosmetics Using an Isotope Dilution LC-MS/MS Method with Ethylparaben-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetic, pharmaceutical, and food products due to their broad-spectrum antimicrobial activity and low cost.[1] Common parabens include methylparaben (MP), ethylparaben (B1671687) (EP), propylparaben (B1679720) (PP), and butylparaben (B1668127) (BP).[2] Regulatory bodies in many regions, including the European Union, have set maximum concentration limits for parabens in consumer products due to potential health concerns.[3][4] Therefore, accurate and reliable analytical methods are essential for quality control and regulatory compliance to monitor paraben levels in cosmetics.[3]
This application note details a robust and sensitive method for the simultaneous quantification of four common parabens (MP, EP, PP, BP) in cosmetic products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Ethylparaben-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. LC-MS/MS is a preferred technique for this application due to its high sensitivity and selectivity in complex matrices.
Experimental Protocol
Materials and Reagents
-
Standards: Methylparaben (MP), Ethylparaben (EP), Propylparaben (PP), Butylparaben (BP) - all >99% purity.
-
Internal Standard (IS): this compound (EP-d5) - >98% isotopic purity.
-
Solvents: HPLC-grade or LC-MS grade Methanol (B129727) (MeOH), Acetonitrile (ACN), and Water.
-
Additives: Formic Acid (FA), analytical grade.
-
Cosmetic Samples: Creams, lotions, shampoos, etc.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each paraben standard (MP, EP, PP, BP) and the internal standard (EP-d5).
-
Dissolve each in a separate 10 mL volumetric flask using methanol to create individual 1 mg/mL stock solutions.
-
Store stock solutions in amber glass vials at 4°C for up to one month.
-
-
Intermediate Mixed Standard Solution (10 µg/mL):
-
Pipette 100 µL of each paraben primary stock solution (MP, EP, PP, BP) into a single 10 mL volumetric flask.
-
Dilute to the mark with 50:50 (v/v) methanol/water. This creates a mixed working standard of 10 µg/mL for each analyte.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Pipette 100 µL of the EP-d5 primary stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with 50:50 (v/v) methanol/water.
-
Sample Preparation
This protocol is optimized for cosmetic creams and lotions. For other matrices like clear liquids (tonics, micellar waters), a simple dilution may suffice.
-
Accurately weigh 100 mg (± 2 mg) of the cosmetic sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (1 µg/mL EP-d5) to the tube.
-
Add 5 mL of a 1:1 (v/v) methanol/acetonitrile extraction solvent.
-
Vortex the tube vigorously for 1 minute to disperse the sample.
-
Place the tube in an ultrasonic bath for 10 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pelletize solid excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking appropriate volumes of the Intermediate Mixed Standard Solution (10 µg/mL) into blank centrifuge tubes.
-
Add 50 µL of the Internal Standard Working Solution (1 µg/mL EP-d5) to each calibration standard.
-
Add the extraction solvent (1:1 methanol/acetonitrile) to a final volume of 5 mL.
-
This creates a calibration curve typically ranging from 5 to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 750 ng/mL) in the same manner.
Instrumental Analysis: LC-MS/MS Method
The analysis is performed on an LC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Dwell Time | 100 ms |
| MRM Transitions | See Table 2 |
Table 2: MS/MS (MRM) Parameters for Parabens and Internal Standard
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| Methylparaben (MP) | 151.1 | 92.0 | -45 | -28 |
| Ethylparaben (EP) | 165.1 | 92.0 | -50 | -30 |
| Propylparaben (PP) | 179.1 | 92.0 | -50 | -30 |
| Butylparaben (BP) | 193.1 | 92.0 | -55 | -32 |
| This compound (IS) | 170.1 | 97.0 | -50 | -30 |
Note: DP and CE values are instrument-dependent and should be optimized.
Data Presentation and Results
Calibration Curve
A calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte for each calibration standard. A linear regression with a weighting factor of 1/x is typically used. The curve should have a coefficient of determination (r²) > 0.99.
Table 3: Example Calibration Curve Data for Methylparaben
| Concentration (ng/mL) | MP Peak Area | EP-d5 Peak Area | Area Ratio (MP/EP-d5) |
| 5 | 10,500 | 205,000 | 0.051 |
| 20 | 41,200 | 201,000 | 0.205 |
| 50 | 103,000 | 206,000 | 0.500 |
| 100 | 208,000 | 204,000 | 1.020 |
| 250 | 515,000 | 202,000 | 2.549 |
| 500 | 1,020,000 | 200,000 | 5.100 |
| 1000 | 2,050,000 | 201,000 | 10.199 |
Sample Quantification
The concentration of each paraben in the cosmetic samples is calculated from the regression equation of the calibration curve. The final concentration in the product is reported in percent by weight (% w/w) after accounting for the initial sample weight and dilution factors.
Table 4: Example Quantification Results in a Cosmetic Cream
| Analyte | Concentration in Extract (ng/mL) | Concentration in Product (% w/w) |
| Methylparaben | 255.4 | 0.128 |
| Ethylparaben | 52.1 | 0.026 |
| Propylparaben | Not Detected | < LOQ |
| Butylparaben | Not Detected | < LOQ |
Visualizations
Experimental Workflow
Caption: Overall workflow for paraben quantification in cosmetics.
Principle of Isotope Dilution
Caption: Principle of internal standard correction in LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and accurate protocol for the quantification of methyl-, ethyl-, propyl-, and butylparaben in complex cosmetic matrices. The simple extraction procedure combined with the use of an isotopically labeled internal standard, this compound, effectively mitigates matrix interference and ensures data reliability. This method is suitable for routine quality control analysis in regulated environments to ensure cosmetic products comply with safety standards. The method can be validated according to ICH guidelines to demonstrate its accuracy, precision, linearity, and robustness.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Water Analysis using Ethylparaben-d5 as an Internal Standard
Introduction
Ethylparaben (B1671687) (ethyl p-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products. Due to its widespread use, it is frequently detected in various water matrices, including wastewater, surface water, and drinking water. The presence of parabens in the environment is a growing concern due to their potential endocrine-disrupting effects. Accurate quantification of ethylparaben in water samples is crucial for environmental monitoring and risk assessment. The use of a deuterated internal standard, such as Ethylparaben-d5, is a common and effective practice in analytical chemistry to improve the accuracy and precision of quantitative analysis, especially when using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). This compound mimics the chemical behavior of the target analyte, ethylparaben, throughout the sample preparation and analysis process, compensating for potential losses and matrix effects.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of ethylparaben in water samples, utilizing this compound as an internal standard: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction and preconcentration of organic pollutants from aqueous samples.[1] It offers high recovery rates, good reproducibility, and the ability to process large sample volumes. The choice of sorbent material is critical and depends on the physicochemical properties of the analyte. For parabens, which are moderately polar, reversed-phase sorbents like C18 or polymeric sorbents are commonly employed.[2][3]
Application Note:
SPE is an excellent choice for concentrating trace levels of ethylparaben from various water matrices, including tap, river, and wastewater.[2] The use of this compound as an internal standard, added to the sample before extraction, corrects for any variability in the extraction and elution steps, leading to more accurate quantification. The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery of both the analyte and the internal standard.
Experimental Protocol: SPE for Ethylparaben in Water
-
Sample Collection and Preservation:
-
Collect water samples in clean glass bottles.[4]
-
To prevent degradation, store samples at 4°C and analyze as soon as possible.
-
If residual chlorine is present, add a quenching agent like sodium thiosulfate.
-
Before extraction, bring the sample to room temperature.
-
-
Internal Standard Spiking:
-
Spike a known volume of the water sample (e.g., 100-500 mL) with a standard solution of this compound to a final concentration relevant to the expected analyte concentration and the sensitivity of the analytical instrument.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or passing air through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained ethylparaben and this compound from the cartridge by passing a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent, such as methanol or acetonitrile (B52724), through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
-
Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
-
Quantitative Data for Paraben Analysis using SPE
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Reference |
| Recovery (%) | 95 - 105 | 96 - 106 | 97 - 108 | 95 - 107 | |
| LOD (ng/L) | 0.5 | 0.5 | 0.5 | 0.5 | |
| LOQ (ng/L) | 1.5 | 1.5 | 1.5 | 1.5 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is generalized from studies on paraben analysis and may vary based on the specific matrix and analytical conditions.
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction of Ethylparaben.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is a relatively simple and cost-effective method.
Application Note:
LLE is a suitable method for extracting ethylparaben from water samples, particularly when dealing with less complex matrices or when SPE cartridges are not available. The efficiency of the extraction depends on the choice of the organic solvent and the pH of the aqueous sample. This compound is added to the sample prior to extraction to account for any analyte loss during the phase separation and subsequent steps.
Experimental Protocol: LLE for Ethylparaben in Water
-
Sample Collection and Preservation:
-
Follow the same procedure as for SPE.
-
-
Internal Standard Spiking:
-
To a known volume of the water sample (e.g., 100 mL) in a separatory funnel, add a standard solution of this compound.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the water sample to acidic conditions (e.g., pH 2-3) using an acid like hydrochloric acid (HCl). This converts the parabens to their non-ionized form, increasing their solubility in the organic solvent.
-
-
Extraction:
-
Add a suitable, water-immiscible organic solvent (e.g., 50 mL of dichloromethane (B109758) or ethyl acetate) to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
-
Phase Separation:
-
Drain the lower organic layer into a clean flask. If using a solvent less dense than water, collect the upper organic layer.
-
Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Combine all the organic extracts.
-
-
Drying the Extract:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
Concentration and Reconstitution:
-
Evaporate the dried organic extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument.
-
Transfer to an autosampler vial for analysis.
-
Quantitative Data for Paraben Analysis using LLE
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Reference |
| Recovery (%) | 85 - 110 | 88 - 112 | 90 - 115 | 92 - 118 | |
| LOD (µg/L) | 0.1 | 0.1 | 0.1 | 0.1 | |
| LOQ (µg/L) | 0.3 | 0.3 | 0.3 | 0.3 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is generalized from studies on paraben analysis and may vary based on the specific matrix and analytical conditions.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction of Ethylparaben.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method was originally developed for pesticide residue analysis in fruits and vegetables but has been adapted for a wide range of analytes and matrices, including parabens in water and sludge. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).
Application Note:
QuEChERS is a rapid and high-throughput sample preparation method that is effective for the extraction of ethylparaben from water samples. It requires smaller volumes of solvent compared to traditional LLE. The inclusion of this compound as an internal standard is essential to ensure accuracy, given the multiple steps in the procedure. The d-SPE cleanup step is critical for removing matrix interferences.
Experimental Protocol: QuEChERS for Ethylparaben in Water
-
Sample Collection and Preservation:
-
Follow the same procedure as for SPE and LLE.
-
-
Internal Standard Spiking:
-
Place a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.
-
Add a standard solution of this compound.
-
-
Extraction and Partitioning:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1-6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg of a sorbent like PSA or C18). The choice of sorbent depends on the matrix interferences.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.
-
The extract may be analyzed directly or after evaporation and reconstitution in a suitable solvent.
-
Quantitative Data for Paraben Analysis using QuEChERS
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Reference |
| Recovery (%) | 70 - 120 | 70 - 120 | 70 - 120 | 70 - 120 | |
| LOD (µg/L) | 0.01 - 1.0 | 0.01 - 1.0 | 0.01 - 1.0 | 0.01 - 1.0 | |
| LOQ (µg/L) | 0.03 - 3.0 | 0.03 - 3.0 | 0.03 - 3.0 | 0.03 - 3.0 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is generalized from studies on pesticide and emerging contaminant analysis and may vary based on the specific matrix and analytical conditions.
Workflow Diagram: QuEChERS
Caption: Workflow for QuEChERS extraction of Ethylparaben.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ethylparaben
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylparaben (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely utilized as an antimicrobial preservative in pharmaceutical formulations, cosmetics, and food products to prevent the growth of bacteria and fungi.[1][2][3] Its chemical formula is C₉H₁₀O₃.[2] The accurate and reliable quantification of Ethylparaben is crucial for quality control, ensuring product safety, efficacy, and compliance with regulatory standards.[1] High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique ideally suited for the separation and analysis of Ethylparaben and other parabens in various sample matrices.
This application note provides detailed protocols and methods for the analysis of Ethylparaben using reversed-phase HPLC (RP-HPLC). Parabens are neutral, hydrophobic compounds, making them well-suited for separation via the reversed-phase mechanism where retention is controlled by the organic component of the mobile phase.
Principle of HPLC Analysis
The separation of Ethylparaben from other components in a sample matrix is typically achieved using RP-HPLC. In this technique, the sample is injected into a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase is then pumped through the column. Non-polar compounds like Ethylparaben interact more strongly with the stationary phase, causing them to move through the column more slowly than polar compounds. By controlling the composition of the mobile phase, a high degree of separation can be achieved. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring in the paraben structure allows for strong UV absorbance.
Experimental Workflow and Methodologies
The general workflow for the HPLC analysis of Ethylparaben involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for HPLC analysis of Ethylparaben.
Protocol 1: Isocratic RP-HPLC for Simultaneous Analysis of Parabens
This protocol is adapted from a validated method for the simultaneous determination of multiple preservatives, including Ethylparaben, in pharmaceutical gels.
A. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
pH meter
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ethylparaben Reference Standard (RS)
B. Chromatographic Conditions
-
Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile / Tetrahydrofuran / Water (21:13:66, v/v/v), adjusted to pH 3.0 with formic acid
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 258 nm
-
Column Temperature: Ambient
C. Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of Ethylparaben Reference Standard in the mobile phase to create a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 20-50 µg/mL).
D. Sample Preparation (for Pharmaceutical Gel)
-
Accurately weigh about 1 g of the sample into a suitable container.
-
Add a known volume of a suitable solvent, such as a mixture of ethanol (B145695) and water or methanol, to dissolve and extract the parabens.
-
Promote quantitative extraction by gently heating the mixture or using an ultrasonic bath for approximately 30 minutes.
-
After cooling to room temperature, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The resulting filtrate is then ready for injection into the HPLC system.
Protocol 2: Gradient RP-HPLC for Separation of a Paraben Mixture
This method is suitable for separating a wider range of parabens with differing hydrophobicities in a single run.
A. Chromatographic Conditions
-
Column: ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Elution Mode: Gradient
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Column Temperature: 40 °C
Quantitative Data Summary
The following table summarizes key performance parameters from various validated HPLC methods for Ethylparaben analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) | Agilent Zorbax SB C-18 | ZORBAX Eclipse XDB-C18 (150x4.6 mm, 3.5 µm) | C18 (2.1x150 mm, 3 µm) |
| Mobile Phase | ACN/THF/H₂O (21:13:66) | ACN/H₂O (50:50) | Gradient: H₂O / Methanol | 45% aq. o-phosphoric acid (0.08%) / 55% Methanol/H₂O (90:10) |
| Flow Rate | 1.0 mL/min | 150 µL/min | 0.8 mL/min | Not Specified |
| Detection | UV, 258 nm | DAD, 254 nm | UV, 254 nm | Fluorescence (Ex: 254 nm, Em: 310 nm) |
| Retention Time (EP) | ~9.32 min | < 10 min | ~12 min (estimated from chromatogram) | Not Specified |
| Linearity Range | 20-50 µg/mL | 5-1000 µg/mL | Not Specified | 0.50-10.00 µg/mL |
| Correlation (r²) | > 0.9998 | > 0.997 | Not Specified | Not Specified |
| LOD | Not Specified | Available in source | Not Specified | 0.29-0.32 µg/mL |
| LOQ | Not Specified | Available in source | Not Specified | 0.88-0.97 µg/mL |
| Precision (%RSD) | < 1% | < 3.5% | Not Specified | Not Specified |
ACN: Acetonitrile, THF: Tetrahydrofuran, H₂O: Water, DAD: Diode-Array Detector, LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation.
Paraben Family and Structure
Parabens are a family of compounds derived from the esterification of p-hydroxybenzoic acid. They differ by the alkyl group attached to the ester linkage. Ethylparaben is formed from the ethyl ester of p-hydroxybenzoic acid.
Caption: Chemical relationship of common parabens.
Method Validation
For use in a quality control (QC) laboratory, any HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: Demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Reversed-phase High-Performance Liquid Chromatography is a simple, selective, and reliable technique for the routine quality control analysis of Ethylparaben in various pharmaceutical and cosmetic products. The methods presented provide robust and reproducible results, allowing for accurate quantification to ensure product quality and safety. The selection of an isocratic or gradient method will depend on the complexity of the sample matrix and the number of parabens to be analyzed simultaneously. Proper method validation is essential before implementation in a regulated environment.
References
Application of Ethylparaben-d5 in Food and Beverage Testing: A Detailed Guide
Introduction
Ethylparaben (B1671687), an ethyl ester of p-hydroxybenzoic acid, is a widely used preservative in food, beverage, cosmetic, and pharmaceutical industries due to its antimicrobial properties.[1][2][3] Regulatory bodies such as the European Food Safety Authority (EFSA) have established acceptable daily intake (ADI) levels for parabens, necessitating accurate and reliable analytical methods for their quantification in consumer products.[1] The use of stable isotope-labeled internal standards, such as Ethylparaben-d5, is a crucial component of robust analytical methodologies, particularly in complex matrices like food and beverages. This application note provides detailed protocols for the use of this compound as an internal standard in the analysis of parabens in various food and beverage samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principle behind using an isotopically labeled internal standard is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies and matrix effects.[4] Since this compound is chemically identical to ethylparaben but has a different mass due to the deuterium (B1214612) labels, it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer. This allows for more accurate and precise quantification.
Logical Workflow for Paraben Analysis using this compound
The general workflow for the analysis of parabens in food and beverage samples using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1. General experimental workflow for the quantification of parabens in food and beverage samples using this compound as an internal standard.
Experimental Protocols
The following protocols are generalized and may require optimization for specific sample matrices.
Protocol 1: Analysis of Parabens in Liquid Samples (Beverages, Syrups)
1. Materials and Reagents
-
This compound (internal standard)
-
Native paraben standards (methyl, ethyl, propyl, butylparaben)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of native parabens and this compound in methanol.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all native parabens at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in methanol.
3. Sample Preparation
-
For clear liquid samples (e.g., juices, sodas), a simple dilution may be sufficient. Dilute 1 mL of the sample with 9 mL of methanol.
-
For more complex liquid matrices (e.g., syrups, dairy beverages), a solid-phase extraction (SPE) is recommended for cleanup.
-
Take a known volume of the liquid sample (e.g., 5 mL).
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).
-
Proceed with SPE cleanup. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically used for parabens.
5. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of the native paraben to the peak area of this compound against the concentration of the native paraben.
-
Quantify the amount of each paraben in the sample using the calibration curve.
Protocol 2: Analysis of Parabens in Solid and Semi-Solid Samples (Jams, Dairy Products)
1. Materials and Reagents
-
Same as Protocol 1.
-
Extraction solvents: Acetonitrile, QuEChERS salts (e.g., MgSO4, NaCl).
2. Standard Solution Preparation
-
Same as Protocol 1.
3. Sample Preparation
-
Weigh a homogenized sample (e.g., 1-5 g) into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., 10 mL of acetonitrile). For fatty matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is effective.
-
Vortex or homogenize the sample vigorously for several minutes.
-
For QuEChERS, add the salt packet, shake, and centrifuge.
-
Take an aliquot of the supernatant for cleanup. A dispersive SPE (d-SPE) cleanup with C18 and/or other sorbents may be necessary to remove matrix components like lipids and pigments.
-
Evaporate the cleaned extract and reconstitute as in Protocol 1.
4. LC-MS/MS Analysis
-
Same as Protocol 1.
5. Quantification
-
Same as Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of parabens using this compound as an internal standard. The values are indicative and may vary depending on the specific matrix, instrumentation, and method validation.
Table 1: Method Validation Parameters
| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.3 - 3 ng/mL | 0.3 - 3 ng/mL | 0.3 - 3 ng/mL |
| Recovery (%) | 95 - 105% | 97 - 107% | 95 - 105% | 95 - 105% |
| Precision (RSD%) | <10% | <10% | <10% | <10% |
Table 2: Example MRM Transitions for Paraben Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Methylparaben | 151.1 | 92.1 | 120.1 |
| Ethylparaben | 165.1 | 92.1 | 136.1 |
| This compound (IS) | 170.1 | 97.1 | 141.1 |
| Propylparaben | 179.1 | 92.1 | 136.1 |
| Butylparaben | 193.1 | 92.1 | 136.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Signaling Pathways and Logical Relationships
The application of this compound does not involve biological signaling pathways. Instead, its utility is based on the principles of isotope dilution mass spectrometry. The logical relationship is a direct correction for analytical variability.
References
Application Note: High-Throughput Analysis of Endocrine Disruptors in Environmental Water Samples Using Ethylparaben-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of a range of endocrine-disrupting compounds (EDCs) in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. Ethylparaben-d5 is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable analysis of EDCs at trace levels.
Introduction
Endocrine disruptors are exogenous chemicals that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[1][2] These compounds are found in a wide variety of consumer products, including cosmetics, personal care products, plastics, and pesticides, and can contaminate environmental water sources.[2][3][4] Due to their potential health risks at low concentrations, sensitive and accurate analytical methods are crucial for monitoring their presence in the environment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for analyzing EDCs due to its high sensitivity, selectivity, and ability to quantify multiple analytes in a single run. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high-quality quantitative data by compensating for any analyte loss during sample preparation and for signal suppression or enhancement in the MS source.
This application note provides a comprehensive protocol for the analysis of common EDCs, including parabens, bisphenol A (BPA), and triclosan, in surface water and wastewater effluent.
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in amber glass bottles to prevent photodegradation of analytes.
-
To inhibit microbial degradation of the target compounds, add sodium azide (B81097) to the samples at a final concentration of 0.05% (w/v) immediately after collection.
-
Store samples at 4°C and analyze within 48 hours of collection. If longer storage is required, freeze samples at -20°C.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of a broad range of EDCs from a water matrix.
Materials:
-
SPE cartridges: Oasis HLB (200 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.
-
SPE manifold.
-
Methanol (HPLC grade).
-
Ethyl acetate (B1210297) (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Internal Standard Spiking Solution: 1 µg/mL this compound in methanol.
-
Analyte Stock Solution: 100 µg/mL of each target analyte in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol.
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Spike a 500 mL water sample with 50 µL of the 1 µg/mL this compound internal standard solution to achieve a final concentration of 100 ng/L. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes by passing 2 x 4 mL of ethyl acetate through the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
The following table lists the optimized MRM transitions, declustering potentials (DP), and collision energies (CE) for the target analytes and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) |
| Methylparaben | 151.1 | 92.1 | -45 | -22 |
| This compound (IS) | 170.1 | 97.1 | -50 | -24 |
| Ethylparaben | 165.1 | 92.1 | -50 | -24 |
| Propylparaben | 179.1 | 92.1 | -55 | -26 |
| Butylparaben | 193.1 | 92.1 | -55 | -28 |
| Bisphenol A (BPA) | 227.1 | 212.1 | -60 | -20 |
| Triclosan | 287.0 | 35.0 | -40 | -30 |
Data Presentation
The performance of this method was evaluated by analyzing spiked environmental water samples. The following table summarizes the quantitative data obtained.
| Analyte | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| Methylparaben | >0.995 | 0.5 | 1.5 | 95.2 | 4.8 |
| Ethylparaben | >0.996 | 0.4 | 1.2 | 98.1 | 3.5 |
| Propylparaben | >0.997 | 0.3 | 1.0 | 101.5 | 3.1 |
| Butylparaben | >0.995 | 0.3 | 0.9 | 102.3 | 4.2 |
| Bisphenol A (BPA) | >0.998 | 1.0 | 3.0 | 92.8 | 6.1 |
| Triclosan | >0.994 | 0.8 | 2.5 | 90.5 | 7.3 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Endocrine disruptors can interfere with normal hormone signaling pathways, such as the estrogen and androgen receptor pathways. The following diagrams illustrate these pathways and the experimental workflow for EDC analysis.
Caption: Estrogen Receptor Signaling Pathway Disruption.
Caption: Androgen Receptor Signaling Pathway Disruption.
Caption: Experimental Workflow for EDC Analysis.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of multiple endocrine disruptors in environmental water samples. The use of solid-phase extraction for sample preparation and this compound as an internal standard in conjunction with LC-MS/MS analysis ensures high accuracy and precision. This protocol is suitable for routine monitoring of EDCs and for research applications in environmental science and toxicology.
References
Application Notes and Protocols: Use of Ethylparaben-d5 in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethylparaben-d5 as an internal standard in the quantitative analysis of ethylparaben (B1671687) in pharmaceutical formulations. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust analytical method development and validation, ensuring the accuracy and precision required for pharmaceutical quality control. Deuterated standards are increasingly vital for meeting stringent regulatory requirements set by agencies such as the FDA and EMA.
Introduction
Ethylparaben is a widely used antimicrobial preservative in pharmaceutical products, including oral solutions, topical creams, and parenteral formulations, to prevent microbial growth and ensure product stability and safety. Accurate quantification of ethylparaben is essential to guarantee that its concentration is within the effective and safe range, typically between 0.01% and 0.3%.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has nearly identical physicochemical properties to the non-labeled ethylparaben, meaning it co-elutes during chromatography and exhibits similar ionization efficiency and extraction recovery. This allows it to effectively compensate for variations in sample preparation and analytical conditions, including matrix effects, which can suppress or enhance the analyte signal. The result is a more accurate, precise, and reliable quantification of the target analyte.
Analytical Method Overview
The recommended analytical technique for the quantification of ethylparaben using this compound is High-Performance Liquid Chromatography (HPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the analysis of complex matrices found in pharmaceutical products.
Logical Workflow for Analysis
Caption: Logical workflow for the quantification of Ethylparaben.
Experimental Protocols
Materials and Reagents
-
Ethylparaben (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)
-
Pharmaceutical formulation (e.g., oral solution, cream)
Standard and Sample Preparation
3.2.1. Stock Solutions
| Solution | Analyte | Concentration | Solvent |
| Stock Solution A | Ethylparaben | 1.0 mg/mL | Methanol |
| Stock Solution B (IS) | This compound | 1.0 mg/mL | Methanol |
3.2.2. Working Solutions
-
Ethylparaben Working Standard Solution (100 µg/mL): Dilute 1.0 mL of Stock Solution A to 10.0 mL with methanol.
-
This compound Internal Standard Working Solution (10 µg/mL): Dilute 0.1 mL of Stock Solution B to 10.0 mL with methanol.
3.2.3. Calibration Standards and Quality Control (QC) Samples
Prepare calibration standards and QC samples by spiking the appropriate amount of the Ethylparaben Working Standard Solution into a blank matrix (a formulation prepared without ethylparaben). Then, add a fixed amount of the this compound Internal Standard Working Solution to each standard and QC sample.
| Sample ID | Concentration of Ethylparaben (µg/mL) | Volume of Ethylparaben Working Standard (µL) | Volume of Blank Matrix (µL) | Volume of IS Working Solution (µL) | Final Volume (µL) |
| CAL 1 | 0.1 | 1 | 989 | 10 | 1000 |
| CAL 2 | 0.5 | 5 | 985 | 10 | 1000 |
| CAL 3 | 1.0 | 10 | 980 | 10 | 1000 |
| CAL 4 | 5.0 | 50 | 940 | 10 | 1000 |
| CAL 5 | 10.0 | 100 | 890 | 10 | 1000 |
| CAL 6 | 20.0 | 200 | 790 | 10 | 1000 |
| LLOQ QC | 0.1 | 1 | 989 | 10 | 1000 |
| Low QC | 0.3 | 3 | 987 | 10 | 1000 |
| Mid QC | 8.0 | 80 | 910 | 10 | 1000 |
| High QC | 16.0 | 160 | 830 | 10 | 1000 |
3.2.4. Sample Preparation from Pharmaceutical Formulations
The goal of sample preparation is to extract the ethylparaben from the formulation matrix and dilute it to a concentration within the calibration range.
-
For Oral Solutions:
-
Accurately weigh an amount of the oral solution equivalent to approximately 1 mg of ethylparaben into a 100 mL volumetric flask.
-
Add 50 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Take a 1.0 mL aliquot of this solution and dilute it to 10.0 mL with methanol.
-
To 100 µL of the diluted sample, add 10 µL of the this compound Internal Standard Working Solution (10 µg/mL) and 890 µL of methanol.
-
-
For Creams and Ointments:
-
Accurately weigh approximately 1 g of the cream or ointment into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract 1:10 with methanol.
-
To 100 µL of the diluted sample, add 10 µL of the this compound Internal Standard Working Solution (10 µg/mL) and 890 µL of methanol.
-
Sample Preparation Workflow
Caption: Sample preparation workflows for different formulations.
HPLC-MS/MS Conditions
3.3.1. HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 minute, return to 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3.3.2. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See table below |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | -4500 V |
3.3.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethylparaben | 165.1 | 92.1 | -20 |
| Ethylparaben | 165.1 | 136.1 | -15 |
| This compound | 170.1 | 97.1 | -20 |
| This compound | 170.1 | 141.1 | -15 |
Note: The second transition for each compound serves as a qualifier ion to confirm identity.
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak areas and retention times should be less than 15%.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of Ethylparaben to this compound against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) of ≥ 0.99 is required.
-
Quantification: Determine the concentration of ethylparaben in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria for QC Samples: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the LLOQ). At least two-thirds of the QC samples, with at least one at each level, must meet this criterion for the analytical run to be valid.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate and precise method for the quantification of ethylparaben in pharmaceutical quality control. This approach effectively mitigates the impact of matrix effects and other sources of analytical variability, ensuring reliable data for product release and stability studies. The detailed protocols provided herein offer a robust framework for the implementation of this method in a regulated laboratory environment.
Application Note: A Step-by-Step Guide for Preparing Ethylparaben-d5 Standard Solutions for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethylparaben-d5 is a stable isotope-labeled (SIL) analogue of Ethylparaben, a widely used antimicrobial preservative in pharmaceuticals, cosmetics, and food products. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), SIL compounds are considered the gold standard for use as internal standards (IS).[1] The co-elution of the deuterated standard with the native analyte allows for precise correction of variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reliable quantification.[1][2] This document provides a detailed protocol for the preparation of this compound stock and working standard solutions for research and analytical applications.
This compound Properties and Data
Summarized below are the key chemical and physical properties of this compound. This data is essential for accurate preparation of standard solutions.
| Parameter | Value | Reference |
| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | [3] |
| CAS Number | 126070-21-1 | [3] |
| Molecular Formula | C₉H₅D₅O₃ | |
| Molecular Weight | 171.20 g/mol | |
| Appearance | White crystalline powder (inferred from non-deuterated form) | |
| Recommended Purity | Chemical Purity: >95%; Isotopic Enrichment: ≥98% | |
| Solubility | Freely soluble in ethanol, methanol (B129727), and acetone. Sparingly soluble in water. | |
| Storage Temperature | +4°C (short-term), -20°C to -80°C (long-term solution) |
Experimental Protocol: Standard Solution Preparation
This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and a final working standard solution of this compound.
2.1 Materials and Equipment
-
This compound solid (≥98% isotopic purity)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Deionized water
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator bath
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
2.2 Safety Precautions
-
Conduct all weighing and solution preparation in a well-ventilated laboratory or under a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation and skin contact.
-
Review the Safety Data Sheet (SDS) for this compound before handling.
-
Ethylparaben is incompatible with strong bases and strong oxidizing agents.
2.3 Preparation of Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid into a 1.0 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 0.7 mL of LC-MS grade methanol to the flask.
-
Mixing: Gently swirl the flask and then sonicate for 5-10 minutes or until the solid is completely dissolved. If precipitation occurs, gentle heating may aid dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
-
Transfer and Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name ("this compound Stock"), concentration (e.g., 1.0 mg/mL, adjusted for actual weight), solvent (Methanol), preparation date, and initials of the preparer.
-
Storage: Store the primary stock solution at -20°C or -80°C for long-term stability.
2.4 Preparation of Intermediate and Working Standard Solutions Intermediate and working solutions are prepared by performing serial dilutions of the primary stock solution. The final concentration of the working solution should be optimized to provide a robust signal in the mass spectrometer.
Example Dilution Scheme:
-
Intermediate Solution (10 µg/mL):
-
Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a solvent compatible with your analytical method (e.g., 50:50 Methanol:Water).
-
Cap and invert to mix thoroughly. Store at -20°C.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Allow the 10 µg/mL intermediate solution to equilibrate to room temperature.
-
Pipette 1.0 mL of the intermediate solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Cap and invert to mix. This solution can be added directly to samples.
-
2.5 Storage and Stability
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use vials.
-
Stock solutions stored at -80°C are typically stable for up to two years, while those at -20°C are stable for one year.
-
Always allow solutions to warm to room temperature before opening to prevent condensation and concentration changes.
-
Working solutions should be prepared fresh from the stock solution as needed for optimal results.
Workflow and Application
The following diagram illustrates the standard preparation workflow. In a typical application, a precise volume of the final this compound working solution is spiked into every sample, calibrator, and quality control standard at the beginning of the sample preparation process. This ensures that the internal standard experiences the same conditions as the analyte, providing reliable correction for any variability.
Caption: Workflow for the Preparation of this compound Standard Solutions.
References
Application Notes and Protocols for the Analysis of Biological Samples for Paraben Exposure Using Ethylparaben-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of parabens in biological samples, specifically employing Ethylparaben-d5 as an internal standard. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the detection of environmental contaminants in complex matrices.
Introduction
Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1][2][3][4] Due to their widespread use, there is growing concern about their potential endocrine-disrupting effects and the implications for human health.[2] Biomonitoring of paraben levels in human biological samples such as urine and plasma is crucial for assessing exposure and understanding potential health risks.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification. It mimics the chemical behavior of the target analyte (Ethylparaben) through sample preparation and analysis, correcting for matrix effects and variations in instrument response. This ensures high precision and accuracy in the analytical results.
Quantitative Data Summary
The following tables summarize representative quantitative data for paraben concentrations found in human biological samples from various studies. These values can serve as a reference for expected concentration ranges.
Table 1: Urinary Concentrations of Common Parabens in Adults
| Paraben | Detection Frequency (%) | Median Concentration (ng/mL) | Reference |
| Methylparaben | 99% | 43.9 | |
| Ethylparaben | 58% | Not Reported | |
| n-Propylparaben | 96% | 9.1 | |
| Butylparaben | 69% | Not Reported | |
| Benzylparaben | 39% | Not Reported |
Data from a study on a demographically diverse group of 100 anonymous adults.
Table 2: Plasma Concentrations of Common Parabens in Adults from Central China
| Paraben | Detection Frequency (%) | Median Concentration (ng/mL) | Reference |
| Methylparaben | >75% | 0.444 | |
| Ethylparaben | >75% | 0.067 | |
| Propylparaben | >75% | 0.078 | |
| Butylparaben | >75% | 0.053 | |
| Benzylparaben | <75% | Not Reported |
Table 3: Method Detection and Quantification Limits for Parabens in Urine
| Paraben | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Methylparaben | 0.13 | 1.0 | |
| Ethylparaben | 0.10 | 0.5 | |
| n-Propylparaben | 0.18 | 0.2 | |
| Butylparaben | 0.10 | 0.5 | |
| Benzylparaben | 0.10 | Not Reported |
LOD and LOQ values can vary depending on the specific instrumentation and method used.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of parabens in human urine using online solid-phase extraction coupled with LC-MS/MS.
-
Analytical Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben, and Benzylparaben.
-
Internal Standard: this compound (4-Hydroxybenzoic Acid Ethyl-d5 Ester).
-
Enzyme: β-glucuronidase/sulfatase from Helix pomatia.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Ammonium (B1175870) acetate (B1210297), acetic acid.
-
Solid-Phase Extraction (SPE): Online SPE cartridges (e.g., Oasis HLB).
-
Pipette 100 µL of urine into a clean microcentrifuge tube.
-
Spike the sample with 50 µL of the internal standard solution (containing this compound and other deuterated parabens if necessary) to achieve a final concentration appropriate for the expected analyte levels.
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., ammonium acetate buffer, pH 6.5).
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation of the paraben metabolites.
-
After incubation, centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
The following is a representative LC-MS/MS method. Parameters should be optimized for the specific instrument used.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with online SPE capabilities.
-
SPE Cartridge: Waters Oasis HLB, 20 µm, 2.1 x 20 mm.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Injection Volume: 20 µL.
Table 4: Liquid Chromatography Gradient Program
| Time (min) | Flow Rate (µL/min) | % Mobile Phase B |
| 0.0 | 300 | 10 |
| 1.0 | 300 | 10 |
| 8.0 | 300 | 95 |
| 9.0 | 300 | 95 |
| 9.1 | 300 | 10 |
| 12.0 | 300 | 10 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 5: MRM Transitions for Ethylparaben and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethylparaben | 165.1 | 92.0 | 50 | -25 |
| Ethylparaben | 165.1 | 136.1 | 50 | -15 |
| This compound (IS) | 170.1 | 97.0 | 50 | -25 |
| This compound (IS) | 170.1 | 141.1 | 50 | -15 |
Note: Specific m/z values and collision energies should be optimized for the instrument in use. The product ion at m/z 92 corresponds to the p-hydroxybenzoate fragment.
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards in a blank matrix (e.g., synthetic urine) with known concentrations of the target parabens and a constant concentration of the internal standard (this compound).
-
Quantification: The concentration of each paraben is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
-
Quality Control: Include low, medium, and high concentration quality control (QC) samples in each analytical run to ensure the accuracy and precision of the method. The accuracy should typically be within 85-115%, and the precision (coefficient of variation) should be less than 15%.
Visualizations
Caption: Figure 1: Experimental Workflow for Paraben Analysis.
Caption: Figure 2: Principle of Internal Standard Method.
References
Gas chromatography-mass spectrometry (GC-MS) applications of Ethylparaben-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethylparaben-d5 as an internal standard in the quantitative analysis of ethylparaben (B1671687) and other parabens by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]
Application Notes
This compound is a deuterated analog of ethylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. In analytical chemistry, particularly in chromatographic and mass spectrometric methods, isotopically labeled standards are the gold standard for quantification. This compound serves as an ideal internal standard for the determination of ethylparaben for several key reasons:
-
Similar Chemical and Physical Properties: this compound exhibits nearly identical chemical and physical characteristics to the non-labeled ethylparaben. This ensures that it behaves similarly during extraction, derivatization (if any), and chromatographic separation, leading to accurate correction for any sample losses.
-
Mass Spectrometric Distinction: Due to the mass difference of 5 Daltons (from the five deuterium (B1214612) atoms), this compound can be easily distinguished from the native ethylparaben by a mass spectrometer, while co-eluting chromatographically. This allows for precise and independent measurement of both the analyte and the internal standard.
-
Correction for Matrix Effects: Complex sample matrices, such as those found in cosmetics and food, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound is affected by the matrix in the same way as ethylparaben, it effectively normalizes the response, mitigating these effects.[1]
The primary application of this compound is in isotope dilution mass spectrometry (IDMS) , a definitive method for quantitative analysis.[3] This technique is employed for the accurate determination of paraben levels in various matrices to ensure compliance with regulatory limits and for research purposes.
Quantitative Data Summary
The following table summarizes the typical performance of a GC-MS/MS method for the analysis of parabens using isotopically labeled internal standards, including a compound like this compound.
| Parameter | Ethylparaben | Reference |
| Linearity (r²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 0.3 - 0.6 ng/mL (UHPLC-HRMS) | |
| Recovery | 97 - 107% | |
| Precision (RSD) | 1 - 8% |
Note: The LOD and LOQ values can vary depending on the specific instrumentation and matrix.
Experimental Workflow
The general workflow for the analysis of parabens in a sample matrix using this compound as an internal standard is depicted below.
Caption: General workflow for paraben analysis using GC-MS and an internal standard.
Detailed Experimental Protocol
This protocol describes a general method for the determination of ethylparaben in cosmetic products using this compound as an internal standard, adapted from a validated method for paraben analysis.
1. Materials and Reagents
-
Ethylparaben standard (analytical grade)
-
This compound (isotopic purity >98%)
-
Methanol (B129727) (HPLC or GC-MS grade)
-
Deionized water
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials with inserts
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of ethylparaben in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 1 µg/mL of this compound.
3. Sample Preparation
-
Accurately weigh approximately 0.1 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 10 µL of the 100 µg/mL this compound internal standard stock solution.
-
Add 10 mL of methanol to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
4. GC-MS/MS Instrumental Conditions
The following are typical GC-MS/MS parameters. These may need to be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 80°C, hold for 1 minRamp 1: 20°C/min to 180°CRamp 2: 30°C/min to 300°C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
The following are example MRM transitions for ethylparaben and this compound. These should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethylparaben | 166 | 93 | 20 |
| 166 | 138 | 10 | |
| This compound | 171 | 98 | 20 |
| 171 | 143 | 10 |
Logical Relationship for Quantification
The quantification of ethylparaben is based on the principle of isotope dilution, where the ratio of the analyte to the internal standard is used to construct the calibration curve and determine the concentration in unknown samples.
Caption: Logic diagram for quantification using an internal standard.
References
- 1. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethylparaben-d5 for Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylparaben-d5 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an analytical workflow?
A1: this compound is a deuterated form of Ethylparaben, meaning five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard (IS) for the quantitative analysis of Ethylparaben and structurally similar compounds. Its primary function is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By adding a known concentration of this compound to all samples, standards, and quality controls, variations in the analytical process can be normalized, leading to more accurate and precise results.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A2: Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry. Because this compound is chemically and structurally almost identical to the non-labeled analyte (Ethylparaben), it exhibits nearly the same behavior during sample extraction, chromatography (co-elution), and ionization. This ensures that any variations, such as matrix effects (ion suppression or enhancement), affect both the analyte and the internal standard similarly, allowing for effective compensation.
Q3: What is a typical concentration range for this compound in an experiment?
A3: The optimal concentration of this compound is method-dependent and should be empirically determined. However, a common starting point is to use a concentration that falls within the mid-range of the calibration curve of the analyte. For instance, if the expected concentration of Ethylparaben in samples is between 10 and 500 ng/mL, a suitable concentration for this compound might be 100 or 250 ng/mL. In published studies analyzing parabens in complex matrices, concentrations have been reported in the range of 33–470 ng/kg.[1] Ultimately, the goal is to achieve a stable and reproducible signal that is well above the background noise but not so high as to cause detector saturation.
Q4: How can I be sure that this compound is effectively compensating for matrix effects?
A4: To verify the effectiveness of this compound in compensating for matrix effects, a matrix effect study should be performed. This typically involves comparing the response of the analyte in a pure solvent standard to its response in a blank sample matrix that has been spiked with the analyte at the same concentration. A significant difference between these responses indicates the presence of a matrix effect.[2][3] If this compound is providing effective compensation, the ratio of the analyte peak area to the this compound peak area should remain consistent in both the pure solvent and the matrix-spiked sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Signal for this compound | 1. Incorrect Preparation: Error in the preparation of the internal standard stock or working solutions. 2. Degradation: The internal standard may have degraded due to improper storage or handling. 3. Instrumental Issues: Problems with the LC-MS system, such as a clogged injector or a dirty ion source. 4. Ion Suppression: Significant signal suppression due to co-eluting matrix components. | 1. Verify Preparation: Re-prepare the this compound solutions, paying close attention to calculations and dilutions. 2. Prepare Fresh: Prepare a fresh stock solution from a new vial of the standard. 3. System Check: Perform a system suitability test and clean the ion source if necessary. 4. Optimize Chromatography: Adjust the chromatographic method to separate this compound from interfering matrix components. Consider further sample cleanup. |
| High Variability in this compound Peak Area | 1. Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to samples. 2. Poor Mixing: Inadequate mixing of the internal standard with the sample matrix. 3. Autosampler Issues: Inconsistent injection volumes from the autosampler. | 1. Pipette Calibration: Ensure all pipettes are properly calibrated and use a consistent pipetting technique. 2. Thorough Mixing: Vortex or thoroughly mix each sample immediately after adding the internal standard. 3. Autosampler Maintenance: Perform an injection precision test and service the autosampler if needed. |
| Poor Linearity of Calibration Curve | 1. Inappropriate IS Concentration: The concentration of this compound may be too high or too low relative to the analyte concentrations. 2. Cross-Contamination: The analyte stock solution may be contaminated with the internal standard, or vice-versa. 3. Detector Saturation: A very high concentration of the internal standard or analyte can saturate the detector. | 1. Re-optimize Concentration: Perform an internal standard concentration optimization experiment (see protocol below). 2. Prepare Fresh Stocks: Prepare fresh, separate stock solutions for the analyte and internal standard. 3. Dilute Samples: If saturation is suspected, dilute the samples and the internal standard. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal and ensures accurate quantification of the analyte across its calibration range.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Analyte (e.g., Ethylparaben) stock solution (e.g., 1 mg/mL in methanol)
-
Blank matrix (e.g., human plasma, artificial urine)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Calibrated pipettes
-
Vortex mixer
-
LC-MS/MS system
Methodology:
-
Prepare Working Solutions:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 250, and 500 ng/mL) by diluting the stock solution with an appropriate solvent.
-
Prepare a set of calibration standards for the analyte (e.g., Ethylparaben) covering the expected analytical range (e.g., 1 to 1000 ng/mL).
-
-
Spike Samples:
-
For each this compound working solution concentration, prepare a set of samples by spiking a fixed volume of the blank matrix with the analyte calibration standards.
-
Add a consistent volume of the respective this compound working solution to each sample.
-
-
Sample Preparation:
-
Process all samples using your established extraction or sample preparation protocol (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using your validated LC-MS/MS method.
-
-
Data Analysis:
-
For each concentration of this compound, evaluate the following:
-
Signal Stability: Calculate the mean peak area and the coefficient of variation (%CV) for the this compound across all samples. A lower %CV indicates higher stability.
-
Linearity: Plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration. Determine the linearity (R²) of the resulting calibration curve.
-
Matrix Effect: Compare the this compound peak area in a neat solution versus a post-extraction spiked blank matrix sample to assess ion suppression or enhancement.
-
-
Expected Results and Data Presentation:
The ideal concentration of this compound will result in a low %CV for its peak area across all samples and the best linearity (highest R²) for the analyte's calibration curve.
Table 1: Signal Stability of this compound at Various Concentrations
| This compound Concentration (ng/mL) | Mean Peak Area | Standard Deviation | %CV |
| 10 | 5,234 | 987 | 18.9% |
| 50 | 28,987 | 2,145 | 7.4% |
| 100 | 55,432 | 3,321 | 6.0% |
| 250 | 135,876 | 7,890 | 5.8% |
| 500 | 289,456 (Detector Saturation Observed) | N/A | N/A |
Table 2: Linearity of Analyte Calibration Curve with Different this compound Concentrations
| This compound Concentration (ng/mL) | Linearity (R²) |
| 10 | 0.9921 |
| 50 | 0.9985 |
| 100 | 0.9992 |
| 250 | 0.9991 |
| 500 | 0.9856 |
Based on the example data above, a concentration of 100 or 250 ng/mL would be the most suitable choice for this compound as it provides a stable signal and excellent linearity for the analyte.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent IS signal.
References
Troubleshooting poor peak shape and resolution in Ethylparaben-d5 analysis
Welcome to the Technical Support Center for the analysis of Ethylparaben-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to poor peak shape and resolution during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front half, is a common issue. This can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the surface of silica-based columns can interact with the this compound molecule, causing some molecules to be retained longer, which results in a tailing peak.
-
Column Contamination: Accumulation of sample matrix components on the guard or analytical column can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the interaction between the analyte and the stationary phase. For parabens, a mobile phase with a slightly acidic pH is often used.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.
Solutions:
-
Mobile Phase Modification: The addition of a small amount of a competitive agent, such as a buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) for LC-MS compatibility), can help to mask the active silanol sites.
-
Use of an End-Capped Column: Employing a high-purity, end-capped column minimizes the availability of free silanol groups.
-
Sample Dilution: Systematically reduce the concentration of the sample to see if the peak shape improves.
-
Column Washing: Implement a robust column washing procedure between runs to remove strongly retained matrix components.
Q2: What is causing the peak for this compound to show fronting?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still significantly impact quantification.
-
Sample Overload: This is one of the most frequent causes of peak fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting.
-
Column Collapse: Operating a column outside of its recommended pH or temperature range can cause damage to the stationary phase, leading to poor peak shape.
Solutions:
-
Reduce Sample Load: Decrease the amount of analyte injected by either lowering the concentration or the injection volume.
-
Injection Solvent Matching: Ensure the sample is completely dissolved in a solvent that is weaker than or of a similar strength to the initial mobile phase composition.
Q3: My this compound peak is broad. How can I improve its sharpness?
Broad peaks can compromise resolution and reduce detection sensitivity.
-
Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread.
-
Low Flow Rate: While lower flow rates can sometimes improve separation, excessively low rates can lead to band broadening due to diffusion.
-
Column Degradation: An old or extensively used column may lose its efficiency, resulting in broader peaks.
Solutions:
-
System Optimization: Minimize the length and internal diameter of all tubing. Ensure all connections are properly fitted to avoid dead volume.
-
Flow Rate Optimization: Experiment with slightly higher flow rates to see if peak width decreases without sacrificing resolution.
-
Column Replacement: If the column has been in use for a long time or with aggressive mobile phases, consider replacing it.
Q4: I am observing split peaks for this compound. What could be the issue?
Split peaks can be indicative of several problems:
-
Partially Blocked Frit: Debris from the sample or system can partially block the column inlet frit, causing the sample to be unevenly distributed onto the column.
-
Sample Solvent Incompatibility: A strong mismatch between the injection solvent and the mobile phase can cause peak splitting.
-
Column Void: A void or channel in the column packing material can lead to the sample traveling through different paths, resulting in a split peak.
Solutions:
-
Column Reversal and Flushing: Reversing the column and flushing it with a strong solvent can sometimes dislodge particulates from the inlet frit.
-
Injection Solvent Adjustment: As with peak fronting, ensure the injection solvent is compatible with the mobile phase.
-
Guard Column Use: A guard column can help protect the analytical column from particulates and strongly retained compounds.
Troubleshooting Deuterated Standard Specific Issues
Q5: My this compound (internal standard) and Ethylparaben (B1671687) (analyte) are not co-eluting perfectly, leading to poor resolution. Why is this happening?
This phenomenon is often due to the deuterium (B1214612) isotope effect . The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties. In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts, which can cause them to elute slightly earlier.[3][4][5]
Consequences:
-
If the analyte and internal standard do not co-elute, they may be exposed to different levels of matrix effects (ion suppression or enhancement in LC-MS), leading to inaccurate quantification.
Solutions:
-
Chromatographic Method Optimization:
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
-
Gradient Slope: A shallower gradient can sometimes improve the co-elution of closely related compounds.
-
Temperature: Adjusting the column temperature can influence selectivity and may help to achieve co-elution.
-
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to intentionally merge the peaks of the analyte and its deuterated internal standard.
Q6: Could the deuterium label on my this compound be exchanging with hydrogen from the solvent?
Yes, this is known as isotopic back-exchange . This is more likely to occur if the deuterium atoms are located on heteroatoms (like -OH or -NH) or on a carbon adjacent to a carbonyl group. The pH of the mobile phase or sample diluent can also influence the rate of exchange.
Troubleshooting:
-
Solvent Stability Test: Incubate the this compound standard in the mobile phase and sample diluent for a time equivalent to a typical analytical run. Re-inject the solution to see if there is an increase in the signal for unlabeled Ethylparaben.
Q7: How can I check if my this compound standard is contaminated with unlabeled Ethylparaben?
The presence of unlabeled analyte in the deuterated internal standard can lead to a positive bias in your results, especially at the lower limit of quantification.
Troubleshooting:
-
Inject a High Concentration of the Internal Standard: Prepare a solution containing only the this compound standard at a high concentration and analyze it using the same method. Monitor the mass transition for the unlabeled Ethylparaben. The response should be minimal.
-
Consult the Certificate of Analysis (CoA): The CoA for your standard should provide information on its isotopic and chemical purity.
Quantitative Data Summary
When troubleshooting, it's crucial to systematically vary parameters and observe the effect on key chromatographic attributes. The following table provides a framework for recording and comparing your results.
| Parameter Varied | Original Value | New Value | Peak Tailing Factor (Tf) | Resolution (Rs) between Ethylparaben and this compound | Peak Width (at half height) |
| Mobile Phase pH | 6.0 | 4.5 | |||
| % Acetonitrile (B52724) | 40% | 45% | |||
| Column Temperature | 30°C | 40°C | |||
| Flow Rate | 0.8 mL/min | 1.0 mL/min | |||
| Injection Volume | 10 µL | 5 µL |
Experimental Protocols
Protocol 1: Assessing Co-elution of Ethylparaben and this compound
Objective: To determine the degree of chromatographic separation between the analyte and its deuterated internal standard.
Materials:
-
Ethylparaben analytical standard
-
This compound internal standard
-
HPLC or UHPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
C18 reversed-phase column (e.g., 2.7 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Prepare Individual Stock Solutions: Prepare separate stock solutions of Ethylparaben and this compound in the sample diluent at a concentration of 1 mg/mL.
-
Prepare Working Solutions:
-
Solution A (Analyte only): Dilute the Ethylparaben stock solution to a final concentration of 1 µg/mL in the sample diluent.
-
Solution B (Internal Standard only): Dilute the this compound stock solution to a final concentration of 1 µg/mL in the sample diluent.
-
Solution C (Mixture): Prepare a solution containing both Ethylparaben and this compound at a final concentration of 1 µg/mL each in the sample diluent.
-
-
Set Up Chromatographic Conditions:
-
Column: Waters Cortecs C18 (2.7 µm, 4.6 x 150 mm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) can be used. For example, start with 30% B and increase to 70% B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or appropriate mass transitions if using LC-MS.
-
-
Analysis:
-
Inject Solution A and record the retention time of the Ethylparaben peak.
-
Inject Solution B and record the retention time of the this compound peak.
-
Inject Solution C and overlay the chromatograms (or extracted ion chromatograms for LC-MS) to visually assess the degree of separation.
-
-
Data Evaluation: Calculate the resolution (Rs) between the two peaks from the injection of Solution C. An Rs value of less than 1.5 indicates incomplete separation.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: Common issues with deuterated internal standards.
References
- 1. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Potassium ethylparaben on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Ion Suppression/Enhancement with Ethylparaben-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and enhancement when using Ethylparaben-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) experiments.
Troubleshooting Guides
Problem: Inconsistent or Inaccurate Quantitative Results Despite Using this compound
Possible Cause: Differential ion suppression or enhancement between the analyte and this compound.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. Ideally, they should co-elute perfectly. A slight chromatographic shift, potentially due to the deuterium (B1214612) isotope effect, can expose the analyte and the internal standard to different matrix components as they elute, leading to differential matrix effects.[1]
-
Evaluate Matrix Effects: Quantify the extent of ion suppression or enhancement for both the analyte and this compound individually. A significant difference indicates that this compound is not accurately compensating for the matrix effects on the analyte.
-
Optimize Chromatography: Modify the chromatographic conditions to achieve better separation of the analyte and this compound from the interfering matrix components.[2] This could involve adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry.
-
Enhance Sample Preparation: Improve the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids (B1166683) and other matrix components than protein precipitation.[2][3][4]
Problem: Poor Peak Shape for this compound and/or Analyte
Possible Cause: Column overload, column degradation, or interaction with metal surfaces in the HPLC system.
Troubleshooting Steps:
-
Address Column Overload: If peak fronting or tailing is observed, try diluting the sample or injecting a smaller volume.
-
Assess Column Health: If the column performance is degrading, attempt to wash it with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
Consider Metal-Free Systems: For chelating compounds, interactions with stainless steel components of the HPLC system can cause peak tailing and signal loss. Using metal-free columns and tubing can mitigate these effects.
Problem: Signal for this compound is Decreasing Throughout the Analytical Run
Possible Cause: Carryover of late-eluting matrix components causing progressive ion suppression, or contamination of the ion source.
Troubleshooting Steps:
-
Optimize Wash Method: Ensure the column wash method is sufficient to remove all matrix components before the next injection.
-
Clean the Ion Source: A dirty ion source can lead to fluctuating signal intensity. Regular cleaning and maintenance are crucial for consistent performance.
-
Investigate Carryover: Inject a blank solvent sample after a matrix sample to check for carryover of the analyte or interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression/enhancement?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity. Conversely, ion enhancement is when the signal intensity is increased by co-eluting compounds. Both phenomena can negatively impact the accuracy, precision, and sensitivity of an assay.
Q2: Why am I still seeing ion suppression effects when using a deuterated internal standard like this compound?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated standard due to the deuterium isotope effect. This causes them to encounter different concentrations of matrix components as they elute, leading to inaccurate results.
Q3: What are the common sources of ion suppression?
A3: Common sources of ion suppression include endogenous matrix components like phospholipids and salts, as well as exogenous substances such as polymers from plasticware, mobile phase additives, and co-administered drugs.
Q4: How can I detect and quantify ion suppression?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in a chromatogram. To quantify the extent of ion suppression, you can compare the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the same analyte in a neat solvent standard. The percentage of signal reduction indicates the degree of ion suppression.
Q5: What are the most effective strategies to minimize ion suppression?
A5: The most effective strategies involve a combination of:
-
Robust Sample Preparation: Techniques like SPE and LLE are highly effective at removing interfering matrix components.
-
Optimized Chromatography: Modifying chromatographic conditions to separate the analyte from matrix interferences.
-
Use of a Suitable Internal Standard: A stable isotope-labeled internal standard, like this compound, that closely co-elutes with the analyte is crucial.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help compensate for consistent matrix effects.
Quantitative Data Summary
Table 1: Effect of Sample Preparation Technique on Ion Suppression
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) | Reference |
| Protein Precipitation | 85 ± 5 | 40 - 60 | |
| Liquid-Liquid Extraction (LLE) | 92 ± 4 | 15 - 25 | |
| Solid-Phase Extraction (SPE) | 95 ± 3 | 5 - 15 |
Table 2: Comparison of Ionization Techniques and their Susceptibility to Ion Suppression
| Ionization Technique | Susceptibility to Ion Suppression | Common Suppressing Agents | Reference |
| Electrospray Ionization (ESI) | High | Salts, phospholipids, detergents | |
| Atmospheric Pressure Chemical Ionization (APCI) | Lower than ESI | Non-volatile compounds |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify chromatographic regions where ion suppression occurs.
Methodology:
-
Prepare a solution of this compound and the analyte in the mobile phase at a concentration that provides a stable mid-range signal.
-
Deliver this solution at a constant low flow rate (e.g., 10-20 µL/min) via a syringe pump.
-
Connect the syringe pump outlet to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.
-
Start the LC analysis with your analytical gradient.
-
Once a stable baseline signal is observed for this compound and the analyte, inject a blank matrix sample that has been processed with your sample preparation method.
-
Monitor the signal for both compounds. Any significant dip in the baseline signal indicates a region of ion suppression.
Protocol 2: Quantifying Matrix Effects
Objective: To determine the percentage of ion suppression or enhancement for the analyte and this compound.
Methodology:
-
Prepare Standard in Solvent (A): Prepare a solution of the analyte and this compound in a clean solvent (e.g., mobile phase).
-
Prepare Post-Spiked Matrix Sample (B): Process a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the final extract with the analyte and this compound at the same concentration as in (A).
-
Analyze Samples: Inject both solutions (A and B) into the LC-MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: Impact of sample preparation on ion suppression.
References
Improving the accuracy and precision of quantification with Ethylparaben-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy and precision of quantitative analyses using Ethylparaben-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: this compound is considered a "gold standard" internal standard for the quantification of ethylparaben (B1671687). Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows this compound to effectively compensate for variability in sample preparation, injection volume, and matrix effects, leading to significant improvements in analytical accuracy and precision.
Q2: I am observing poor accuracy and precision in my results despite using this compound. What are the potential causes?
A2: Several factors can contribute to poor accuracy and precision. These include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of both the analyte and the internal standard, sometimes to different extents.
-
Isotopic Interference: The natural isotopic abundance of ethylparaben can contribute to the signal of this compound, leading to inaccuracies.
-
Deuterium (B1214612) Exchange: Although generally stable, the deuterium atoms on this compound could potentially exchange with hydrogen atoms from the solvent or matrix under certain conditions (e.g., extreme pH or high temperature), altering its mass-to-charge ratio.[1]
-
Improper Internal Standard Concentration: Using an internal standard concentration that is too high or too low can lead to detector saturation or poor signal-to-noise ratios.
-
Suboptimal Chromatographic Resolution: Poor separation between ethylparaben and other matrix components can exacerbate matrix effects.
Q3: How can I investigate and mitigate matrix effects?
A3: To investigate matrix effects, you can perform a post-extraction addition experiment. This involves comparing the analyte's response in a neat solution to its response in a spiked extract of a blank matrix sample. A significant difference in response indicates the presence of matrix effects.[2]
Strategies to mitigate matrix effects include:
-
Improved Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Chromatographic Optimization: Modify the mobile phase composition, gradient, or chromatographic column to improve the separation of the analyte from interfering compounds.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.
Q4: What are the optimal mass spectrometry parameters for analyzing Ethylparaben and this compound?
A4: For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode for its high selectivity and sensitivity. The selection of precursor and product ions is crucial. While specific optimal parameters can vary between instruments, typical MRM transitions are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethylparaben | 165.1 | 137.0 |
| This compound | 170.1 | 142.0 |
It is recommended to optimize collision energy and other instrument-specific parameters to achieve the best signal intensity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Replicate Injections (%RSD > 15%) | - Inconsistent injection volume- Poor sample mixing- Instrumental instability | - Ensure the autosampler is functioning correctly.- Vortex samples thoroughly before placing them in the autosampler.- Perform system suitability tests to check for instrument performance. |
| Systematic Overestimation or Underestimation of Analyte Concentration | - Inaccurate concentration of the internal standard stock solution- Isotopic contribution from the analyte to the internal standard signal- Significant matrix effects | - Verify the concentration and purity of the this compound stock solution.- Analyze a high-concentration standard of unlabeled ethylparaben and monitor the MRM transition of this compound to check for isotopic interference.- Evaluate and mitigate matrix effects as described in the FAQs. |
| Drifting Retention Times | - Column degradation- Changes in mobile phase composition- Inadequate column equilibration | - Replace the analytical column.- Prepare fresh mobile phase.- Ensure sufficient column equilibration time between injections. |
| Loss of Internal Standard Signal | - Deuterium exchange- Degradation of the internal standard | - Check the pH of your samples and mobile phase; maintain a neutral pH where possible to minimize the risk of deuterium exchange.[1]- Prepare fresh working solutions of the internal standard and store stock solutions under appropriate conditions (e.g., -20°C in an amber vial).[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Parabens from Human Urine
This protocol outlines a general procedure for the extraction of ethylparaben from urine samples using SPE.
Materials:
-
SPE cartridges (e.g., C18)
-
Urine samples
-
This compound internal standard solution
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw urine samples to room temperature. Centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.
-
Spiking: To 1 mL of supernatant, add a known amount of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the retained analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethylparaben: 165.1 -> 137.0
-
This compound: 170.1 -> 142.0
-
-
Optimize source parameters (e.g., capillary voltage, source temperature) according to the instrument manufacturer's recommendations.
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantification.
Table 1: Comparison of Method Performance with and without Internal Standard
| Parameter | Without Internal Standard | With this compound |
| Accuracy (% Recovery) | 75 - 120% | 95 - 105% |
| Precision (%RSD) | < 20% | < 10% |
Note: These are representative values and may vary depending on the specific assay and matrix.
Table 2: Linearity of Calibration Curves
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ethylparaben (using this compound IS) | 0.5 - 500 | > 0.995 |
Visualizations
Caption: A typical experimental workflow for the quantification of ethylparaben using this compound.
Caption: How this compound compensates for matrix effects, leading to more accurate results.
References
Common interferences in the analysis of Ethylparaben-d5
Welcome to the technical support center for the analysis of Ethylparaben-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the quantitative analysis of this compound, which is primarily used as an internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of Ethylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products.[1] In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard. Because it is labeled with stable isotopes, it has nearly identical chemical and physical properties to the non-labeled analyte (Ethylparaben).[2] This allows it to co-elute with the analyte and compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2]
Q2: What are the most common sources of interference in this compound analysis?
The most significant interferences in LC-MS-based analysis are matrix effects and isotopic exchange.
-
Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[3][4] It can manifest as ion suppression (reduced signal) or ion enhancement (increased signal). Common sources include salts, phospholipids, detergents, and drug formulation agents like polyethylene (B3416737) glycol (PEG).
-
Isotopic Exchange: This is a chemical reaction where deuterium (B1214612) atoms on this compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This changes the mass of the internal standard, leading to a decreased signal at its expected mass-to-charge ratio (m/z) and compromising quantitative accuracy.
-
Contamination: Contaminants from labware (e.g., plasticizers like phthalates), solvents, and reagents can introduce interfering peaks in the chromatogram.
Q3: Which ionization technique is better for this compound analysis, ESI or APCI?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. However, ESI is generally more susceptible to ion suppression from non-volatile matrix components like salts. Conversely, APCI, which uses higher temperatures, is more prone to causing in-source isotopic exchange (back-exchange) of deuterium atoms. The choice often depends on the sample matrix and the stability of the deuterium label. If significant ion suppression is observed with ESI, optimizing sample cleanup is critical. If isotopic exchange is a concern with APCI, lowering the source and desolvation gas temperatures is recommended.
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Problem 1: Decreasing or Inconsistent Internal Standard (this compound) Peak Area
A common issue is a drifting or inconsistent response from the internal standard across an analytical run. This compromises the reliability of the entire assay.
Possible Causes and Solutions:
| Cause | Description | Recommended Solution |
| In-Source Isotopic Exchange | High ion source temperatures, particularly the desolvation gas in APCI or a hot ESI source, can cause deuterium atoms to exchange with hydrogen from the mobile phase. This leads to a drop in the D5 signal and a potential rise in D4, D3, etc., signals. | Methodically lower the desolvation/gas temperature in the ion source and monitor the IS signal. Consider switching from APCI to ESI if the problem persists. |
| Mobile Phase Instability | The pH or composition of the mobile phase may be promoting a slow isotopic exchange on the analytical column. Highly acidic or basic conditions can catalyze this exchange. | Evaluate the mobile phase pH. If possible, adjust it to be closer to neutral while maintaining good chromatography. Ensure mobile phase is fresh and consistently prepared. |
| Matrix Effects | The internal standard signal is being suppressed or enhanced differently across samples due to variations in the sample matrix. This is common if the cleanup procedure is not robust. | Improve the sample preparation method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). |
| Instrument Contamination | Contaminants building up on the analytical column or in the mass spectrometer source can lead to a gradual decline in signal intensity (instrument drift). | Implement a robust column washing procedure between runs. Clean the ion source according to the manufacturer's recommendations. |
Troubleshooting Workflow for Inconsistent IS Peak Area
Problem 2: Poor Accuracy or Precision in Quality Control (QC) Samples
Inaccurate or imprecise results for QC samples indicate a systematic or random error in the analytical method.
Possible Causes and Solutions:
| Cause | Description | Recommended Solution |
| Co-eluting Interferences | An isobaric interference (a compound with the same mass and retention time) may be present in the matrix, affecting either the analyte or the internal standard. | Check for interferences by analyzing multiple batches of blank matrix. If an interference is found, modify the chromatographic conditions (e.g., change mobile phase, gradient, or column) to achieve separation. |
| Inconsistent Isotopic Exchange | The rate of back-exchange may vary between samples, calibrators, and QCs due to slight differences in matrix composition, processing time, or temperature. | Strictly standardize all sample preparation steps, especially incubation times and temperatures. Ensure the pH is consistent across all processed samples. |
| Suboptimal Sample Preparation | Incomplete extraction recovery or inconsistent matrix effects can lead to high variability. Protein precipitation, for example, can be prone to variability if not performed carefully. | Optimize the sample preparation procedure. Ensure complete protein precipitation by checking vortexing time and solvent-to-sample ratio. For SPE, ensure the cartridge is not overloaded and that conditioning, washing, and elution steps are optimized. |
| Calibration Curve Issues | The calibration model may not be appropriate for the concentration range, or calibrators may have been prepared incorrectly. Signal interference between the drug and its metabolites can also cause non-linearity. | Evaluate the linearity of the calibration curve. Use a weighted regression model if heteroscedasticity is observed. Prepare fresh calibration standards and verify their concentrations. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation (PPT)
This protocol is a general method for extracting Ethylparaben from plasma samples.
Materials:
-
Human plasma samples, quality controls (QCs), and calibrators.
-
This compound internal standard working solution.
-
Ice-cold Acetonitrile (ACN) (HPLC or LC-MS grade).
-
1.5 mL microcentrifuge tubes.
-
Vortex mixer and refrigerated centrifuge.
Procedure:
-
Label a set of 1.5 mL microcentrifuge tubes for each sample, QC, and calibrator.
-
Pipette 100 µL of the plasma sample into the corresponding labeled tube.
-
Add 20 µL of the this compound internal standard working solution to each tube.
-
Vortex each tube for 5-10 seconds to ensure mixing.
-
Add 300 µL of ice-cold Acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system. If needed, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Representative LC-MS/MS Conditions
These are starting conditions for method development. Optimization will be required for specific applications.
LC Parameters:
-
Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Ionization Voltage: -4500 V.
-
Source Temperature: 500 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Ethylparaben: Q1: 165.1 -> Q3: 92.1 (Deprotonated molecule -> p-hydroxy-benzoate fragment)
-
This compound: Q1: 170.1 -> Q3: 97.1 (Corresponding fragment with deuterated ring)
-
Experimental Workflow Diagram
References
- 1. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity and detection limits for Ethylparaben analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and detection limits for Ethylparaben analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Ethylparaben analysis?
A1: The most common analytical techniques for the determination of Ethylparaben include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] HPLC is widely used for routine analysis in cosmetic and pharmaceutical products.[4][5] GC-MS is often employed for its high separation efficiency, but typically requires a derivatization step to improve the volatility and thermal stability of parabens. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices like environmental water samples and human plasma.
Q2: Why is derivatization sometimes necessary for Ethylparaben analysis by GC?
A2: Derivatization is often necessary for GC analysis of parabens to convert them into less polar, more volatile, and more thermally stable compounds. Underivatized parabens can produce broad, asymmetric peaks with significant tailing due to the interaction of their polar hydroxyl group with the chromatographic system. Derivatization, for example through silylation or acetylation, improves peak shape, enhances sensitivity, and leads to better chromatographic separation.
Q3: What is the purpose of Solid-Phase Extraction (SPE) in Ethylparaben analysis?
A3: Solid-Phase Extraction (SPE) is a sample preparation technique used to clean up and concentrate analytes from a sample matrix before analysis. For Ethylparaben analysis, SPE helps to remove interfering substances from complex matrices such as cosmetics, environmental water, and biological fluids. This cleanup process reduces matrix effects, which can suppress or enhance the analyte signal in techniques like LC-MS/MS. Additionally, SPE can concentrate the Ethylparaben, thereby increasing the sensitivity of the analytical method and lowering the limit of detection (LOD).
Q4: How can I improve the sensitivity of my HPLC-UV method for Ethylparaben?
A4: To improve the sensitivity of an HPLC-UV method for Ethylparaben, consider the following:
-
Sample Preconcentration: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte before injection.
-
Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for Ethylparaben, which is typically around 254 nm.
-
Mobile Phase Composition: Adjust the mobile phase composition and gradient to achieve better peak focusing and resolution, which can lead to taller, narrower peaks and thus higher sensitivity.
-
Injection Volume: Increase the injection volume, but be mindful of potential peak broadening.
-
Column Selection: Use a column with a smaller particle size or a narrower internal diameter to improve efficiency and sensitivity.
Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Ethylparaben analysis?
A5: LOD and LOQ values for Ethylparaben analysis vary significantly depending on the analytical technique, sample matrix, and sample preparation method used. Generally, LC-MS/MS provides the lowest detection limits, often in the ng/L to pg/mL range. GC-based methods with derivatization can achieve LODs in the µg/L range. HPLC-UV methods typically have higher LODs, often in the µg/L to mg/L range, depending on the level of sample preconcentration. For a detailed comparison, refer to the data tables below.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Q: My Ethylparaben peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A: Peak tailing for polar compounds like Ethylparaben is a common issue in reversed-phase HPLC. Here are potential causes and solutions:
-
Secondary Interactions: The acidic hydroxyl group of Ethylparaben can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to tailing.
-
Solution: Add a small amount of an acidic modifier, like formic acid or acetic acid, to the mobile phase to suppress the ionization of the silanol groups. A concentration of 0.1% is a good starting point.
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Wash the column with a strong solvent, such as 100% acetonitrile (B52724) or methanol (B129727), for an extended period. If the problem persists, consider replacing the column.
-
-
Mismatched Solvent Strength: The solvent in which the sample is dissolved may be stronger than the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent if possible.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am not getting a strong enough signal for Ethylparaben, and my results are near the limit of detection. How can I increase the signal intensity?
A: Low signal intensity can be addressed through several optimization steps in your analytical workflow.
-
Sample Preparation:
-
Solution: Implement a preconcentration step. Techniques like Solid-Phase Extraction (SPE) can effectively concentrate Ethylparaben from your sample, leading to a much higher signal. Dispersive liquid-liquid microextraction (DLLME) is another technique that can be used for preconcentration.
-
-
Instrumental Parameters (HPLC-UV):
-
Solution: Verify that the UV detector is set to the optimal wavelength for Ethylparaben (around 254 nm). Also, consider using a detector with higher sensitivity, such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) operated at subambient temperatures.
-
-
Instrumental Parameters (LC-MS/MS):
-
Solution: Optimize the mass spectrometer source parameters, such as ionization voltage and source temperature, to maximize the ionization of Ethylparaben. Develop a Multiple Reaction Monitoring (MRM) method with optimized collision energies for specific parent-daughter ion transitions to enhance selectivity and sensitivity.
-
-
Derivatization (for GC-MS):
-
Solution: If using GC-MS, ensure the derivatization reaction has gone to completion. In-situ derivatization combined with an extraction method can improve efficiency. Silylation is a common and effective derivatization procedure for improving GC sensitivity.
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
Q: I suspect matrix effects are impacting the accuracy of my Ethylparaben quantification in cosmetic cream samples. How can I identify and mitigate this?
A: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.
-
Identification of Matrix Effects:
-
Solution: Perform a post-extraction spike experiment. Compare the signal response of Ethylparaben spiked into an extracted blank matrix sample with the response of a pure standard solution at the same concentration. A significant difference in response indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Solution 1: Improved Sample Cleanup: Enhance your sample preparation protocol. Use a more selective SPE sorbent or add a liquid-liquid extraction step to remove interfering matrix components.
-
Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is free of Ethylparaben. This helps to compensate for signal suppression or enhancement.
-
Solution 3: Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C₆-Ethylparaben). This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the native analyte.
-
Solution 4: Chromatographic Separation: Modify your HPLC method to better separate Ethylparaben from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column chemistry.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Ethylparaben Detection
| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-FID | Dispersive Liquid-Liquid Microextraction (DLLME) & In-situ Derivatization | 0.003 mg/L | - | |
| GC-FID | DLLME & In-situ Acetylation | 4.2 µg/L | - | |
| HPLC-UV | Magnetic Solid-Phase Extraction (MSPE) | 0.2-0.4 µg/L | 0.7-1.4 µg/L | |
| Online SPE-LC-MS/MS | Online Solid-Phase Extraction | ng/L range | - | |
| HPLC-UV | - | 0.00043 µg/g | 0.0043 µg/g | |
| LC-MS/MS | - | - | 149 pg/mL |
Note: LOD and LOQ values are highly matrix-dependent and may vary between different studies and laboratories.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ethylparaben in Water Samples
This protocol is a generalized procedure based on common SPE methods for paraben analysis.
Materials:
-
SPE Cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Sample collection bottles
-
SPE vacuum manifold
-
Nitrogen evaporator or centrifugal evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with an appropriate acid.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained Ethylparaben from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent like methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for your HPLC or LC-MS analysis.
-
Vortex the sample to ensure the residue is fully dissolved.
-
The sample is now ready for injection.
-
Protocol 2: In-situ Derivatization and Dispersive Liquid-Liquid Microextraction (DLLME) for GC Analysis
This protocol is based on a method for derivatizing parabens with propionic anhydride (B1165640).
Materials:
-
Water sample containing Ethylparaben
-
Acetonitrile (disperser solvent)
-
Chloroform (B151607) (extraction solvent)
-
Propionic anhydride (derivatizing agent)
-
pH adjustment solution (e.g., phosphate (B84403) buffer or NaOH)
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample pH Adjustment:
-
Take a known volume of the water sample (e.g., 10 mL) in a centrifuge tube.
-
Adjust the pH of the sample to a range of 8.0-9.0.
-
-
Addition of Reagents:
-
Add 500 µL of acetonitrile (disperser solvent) to the sample.
-
Add 20 µL of propionic anhydride (derivatizing agent).
-
Add 50 µL of chloroform (extraction solvent).
-
-
Extraction and Derivatization:
-
Immediately vortex the mixture vigorously for 2-3 minutes to form a cloudy solution. This allows for the simultaneous derivatization and extraction of Ethylparaben.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 3 minutes to separate the organic and aqueous phases.
-
-
Sample Collection:
-
A small droplet of the chloroform phase containing the derivatized Ethylparaben will settle at the bottom of the tube.
-
Carefully collect the chloroform droplet using a microsyringe.
-
-
GC-FID Analysis:
-
Inject a small volume (e.g., 1 µL) of the collected organic phase into the GC-FID for analysis.
-
Visualizations
References
Best practices for maintaining the stability of Ethylparaben-d5 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for maintaining the stability of Ethylparaben-d5 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the long-term stability of this compound solutions, they should be stored at -20°C in tightly sealed, amber vials to protect from light.[1] For short-term storage (weeks to months), refrigeration at 2-8°C is acceptable.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: High-purity aprotic solvents such as methanol (B129727) or acetonitrile (B52724) are recommended for preparing stock solutions.[1][2] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze deuterium-hydrogen (H/D) exchange, compromising the isotopic purity of the standard.[2]
Q3: How can I prevent deuterium-hydrogen (H/D) exchange?
A3: H/D exchange can be minimized by using aprotic solvents for solution preparation and storing the solution in tightly sealed containers to prevent exposure to atmospheric moisture. It is also advisable to prepare fresh working solutions from a stock solution as needed and to minimize the time solutions are stored, especially in matrices that may contain water.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for Ethylparaben is hydrolysis of the ester bond to form 4-hydroxybenzoic acid and ethanol. This process is accelerated at pH values above 8. While specific studies on this compound are limited, it is expected to follow a similar degradation pathway. Another potential degradation route involves the dealkylation of the ethyl group.
Q5: How does pH affect the stability of this compound solutions?
A5: Ethylparaben is stable in a pH range of 4-8. Aqueous solutions are stable for up to about 4 years at room temperature within a pH of 3-6. However, at a pH of 8 or higher, hydrolysis can occur, with 10% or more degradation observed after about 60 days at room temperature. Therefore, it is critical to control the pH of the solution to maintain stability.
Q6: Is this compound light sensitive?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Isotopic Purity (Lower than expected m/z signal) | Deuterium-hydrogen (H/D) exchange. | - Use high-purity aprotic solvents (e.g., acetonitrile, methanol).- Ensure glassware is thoroughly dried before use.- Store solutions in tightly sealed vials to minimize exposure to atmospheric moisture.- Avoid acidic or basic conditions. |
| Decreased Concentration of this compound Over Time | Chemical degradation (hydrolysis). | - Verify the pH of the solution; adjust to a neutral or slightly acidic pH if necessary.- Store solutions at recommended low temperatures (-20°C for long-term).- Prepare fresh solutions more frequently. |
| Appearance of an Additional Peak in Chromatogram (e.g., HPLC) | Formation of 4-hydroxybenzoic acid due to hydrolysis. | - Confirm the identity of the new peak using a 4-hydroxybenzoic acid standard.- Review solution preparation and storage procedures to minimize hydrolysis (see above). |
| Inconsistent Quantitative Results | - Inaccurate initial weighing.- Improper solution preparation technique.- Instability of the standard in the sample matrix. | - Use a calibrated analytical balance for weighing.- Ensure the standard is completely dissolved before making up to the final volume.- Perform a stability study of this compound in your specific sample matrix. |
| Precipitation of the Standard from Solution | Exceeding the solubility limit of this compound in the chosen solvent, especially at low temperatures. | - Gently warm the solution and sonicate to redissolve the precipitate.- Consider preparing a slightly less concentrated stock solution.- Ensure the storage temperature is not excessively low for the chosen solvent and concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound (solid)
-
High-purity methanol or acetonitrile
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh 10 mg of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Once fully dissolved, bring the solution to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap for storage.
Protocol 2: Assessment of this compound Solution Stability by HPLC-UV
Objective: To monitor the concentration of this compound over time under specific storage conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Autosampler vials
Procedure:
-
Prepare a fresh this compound working solution of a known concentration (e.g., 10 µg/mL) from the stock solution.
-
Analyze the freshly prepared solution by HPLC-UV to obtain the initial peak area (Time 0). A typical detection wavelength for parabens is 254 nm.
-
Aliquot the working solution into several autosampler vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
-
At specified time points (e.g., 1, 3, 7, 14, 30 days), remove an aliquot from each storage condition.
-
Allow the solution to equilibrate to room temperature and analyze by HPLC-UV under the same conditions as the initial analysis.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation.
-
Monitor for the appearance of any new peaks, which could indicate degradation products.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Potential hydrolysis degradation pathway for this compound.
References
Technical Support Center: Optimizing Analytical Methods for Innovative and Continuous Processes
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of analytical methods for innovative and continuous manufacturing processes.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to troubleshoot specific issues with various analytical techniques commonly employed in continuous manufacturing and process analytical technology (PAT).
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
Question: Why am I observing peak tailing in my chromatogram?
Answer: Peak tailing is a common issue in HPLC/UPLC analysis and can be caused by several factors. A systematic approach is necessary to identify and resolve the root cause.
Troubleshooting Steps:
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.
-
Action: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Evaluate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly impact peak shape.
-
Action: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. Adjust the pH if necessary and re-equilibrate the column before the next injection.
-
-
Assess for Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.
-
Action:
-
For basic compounds: Add a competitor base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
-
For acidic compounds: Consider using a different column chemistry, such as one with end-capping to block residual silanol (B1196071) groups.
-
-
-
Inspect for Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Action:
-
Flush the column with a strong solvent to remove potential contaminants.
-
If the problem persists, replace the column with a new one of the same type.
-
-
-
Examine for Dead Volume: Excessive dead volume in the system can lead to peak broadening and tailing.
-
Action: Check all connections between the injector, column, and detector. Ensure that tubing is cut cleanly and properly seated in the fittings to minimize dead volume.
-
Question: My baseline is noisy and/or drifting. What should I do?
Answer: A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of your method. Here’s how to troubleshoot this issue:
Troubleshooting Steps:
-
Isolate the Source of the Noise:
-
Action: Turn off the pump flow. If the noise persists, the issue is likely with the detector or electronics. If the noise stops, the problem is related to the mobile phase or pump.[1]
-
-
Troubleshoot Detector/Electronic Noise:
-
Action:
-
Ensure the detector lamp has sufficient energy and is not nearing the end of its life.
-
Check for any nearby electronic equipment that might be causing interference.
-
-
-
Troubleshoot Mobile Phase/Pump Noise:
-
Action:
-
Degas the mobile phase: Dissolved gases can outgas in the detector, causing noise. Degas the mobile phase using an inline degasser, sonication, or helium sparging.
-
Check for leaks: Inspect all fittings and connections for any signs of leaks. Salt crystal buildup around a fitting is a common indicator of a slow leak.
-
Ensure proper mixing: If using a gradient, ensure the solvents are being mixed properly. Premixing solvents manually can help determine if the pump's mixing system is the issue.
-
Flush the system: Contamination in the mobile phase or pump can contribute to baseline noise. Flush the system with a high-purity solvent.[2]
-
-
Process Analytical Technology (PAT) Sensors (e.g., NIR, Raman)
Question: Why is my PAT sensor signal noisy or unstable?
Answer: Signal instability in PAT sensors can compromise real-time monitoring and control. The following steps can help identify and resolve the issue.
Troubleshooting Steps:
-
Check for Sensor Fouling: The sensor window can become coated with material from the process stream, leading to a degraded signal.
-
Action: Carefully remove the sensor and inspect the window. Clean the window according to the manufacturer's instructions. Consider implementing a routine cleaning schedule.
-
-
Verify Sensor Probe Positioning: Improper positioning can lead to a weak or variable signal.
-
Action: Ensure the probe is correctly inserted into the process stream and that the measurement point is representative of the bulk material.
-
-
Assess for Environmental Interferences: External factors can sometimes affect sensor performance.
-
Action:
-
Vibrations: Ensure the sensor is mounted securely to minimize vibrations from the process equipment.
-
Temperature Fluctuations: If the process temperature varies significantly, it may affect the sensor's performance. Check the sensor's operating temperature range and consider if additional temperature control is needed.
-
-
-
Evaluate for Changes in Material Properties: Variations in the physical properties of the material being measured can impact the sensor's signal.
-
Action: Investigate if there have been any changes in particle size, density, or composition of the process material that could be affecting the measurement.
-
-
Inspect Cables and Connections: Loose or damaged cables can result in an intermittent or noisy signal.
-
Action: Check all cable connections between the sensor and the spectrometer to ensure they are secure. Inspect cables for any signs of damage.
-
FAQs
Q1: What is Real-Time Release Testing (RTRT) and how does it relate to continuous manufacturing?
A1: Real-Time Release Testing (RTRT) is a system of in-process testing and controls that allows for the evaluation and release of the final product based on data collected during the manufacturing process, rather than relying on traditional end-product testing.[3] In continuous manufacturing, where material is constantly being processed, RTRT is a key enabler for ensuring product quality and facilitating a continuous flow of product release.[4]
Q2: How do I develop a robust analytical method for a continuous process?
A2: Developing a robust analytical method for a continuous process involves several key steps:
-
Method Selection: Choose an analytical technique that is suitable for real-time or near-real-time analysis and is sensitive to the critical quality attributes (CQAs) of interest.
-
Method Development and Optimization: Systematically optimize method parameters to achieve the desired performance characteristics, such as specificity, linearity, accuracy, and precision.
-
Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5]
-
Lifecycle Management: Implement a strategy for ongoing monitoring of the method's performance to ensure it remains in a state of control.
Q3: What are some common challenges in implementing Process Analytical Technology (PAT)?
A3: Common challenges in implementing PAT include:
-
Initial Investment: The upfront cost of PAT instrumentation and infrastructure can be significant.
-
Model Development and Maintenance: Developing and maintaining robust chemometric models for PAT applications requires expertise and resources.
-
Process Integration: Integrating PAT sensors into existing or new manufacturing processes can be complex.
-
Regulatory Acceptance: While regulatory agencies encourage the use of PAT, clear communication of the control strategy is essential for acceptance.
Q4: How can I troubleshoot an Out-of-Specification (OOS) result in a continuous manufacturing process?
A4: Investigating an OOS result in a continuous process requires a systematic approach to identify the root cause. A decision tree can be a useful tool to guide the investigation. The investigation should include a review of the analytical data, an examination of the manufacturing process data at the time of the OOS event, and an assessment of any potential assignable causes in the laboratory.
Data Presentation
The following tables summarize typical quantitative data for common analytical methods used in continuous pharmaceutical manufacturing.
Table 1: Typical UPLC Method Parameters for Real-Time In-Process Monitoring
| Parameter | Typical Value/Range | Purpose |
| Column Chemistry | C18, HSS T3 | Provides good retention and selectivity for a wide range of small molecules. |
| Column Dimensions | 2.1 x 50 mm | Smaller dimensions allow for faster analysis times and reduced solvent consumption. |
| Particle Size | < 2 µm (e.g., 1.7 or 1.8 µm) | Smaller particles provide higher efficiency and resolution, enabling faster separations. |
| Flow Rate | 0.5 - 1.0 mL/min | Higher flow rates can reduce analysis time but may increase backpressure. |
| Injection Volume | 1 - 5 µL | Small injection volumes are used to prevent column overload and maintain peak shape. |
| Temperature | 40 - 60 °C | Elevated temperatures can reduce viscosity, lower backpressure, and improve peak shape. |
| Gradient Profile | Fast linear gradients (e.g., 5-95% B in 2-5 min) | Rapid gradients are essential for high-throughput, real-time analysis. |
| Cycle Time | < 5 minutes | The total time from one injection to the next, critical for effective process monitoring. |
Table 2: Key Parameters for In-Line NIR Spectroscopy for Blend Uniformity
| Parameter | Typical Setting/Range | Rationale |
| Wavelength Range | 4000-12000 cm⁻¹ (1100-2500 nm) | This range contains overtone and combination bands of fundamental molecular vibrations, providing chemical information. |
| Measurement Mode | Diffuse Reflectance | Most common mode for solid powder analysis. |
| Probe Type | Fiber-optic immersion or non-contact probe | Allows for direct in-line or at-line measurement within the blender or process stream. |
| Integration Time | 10-100 ms (B15284909) per scan | The time the detector collects light for each scan; a balance between signal-to-noise and acquisition speed. |
| Number of Scans | 16-64 scans | Averaging multiple scans improves the signal-to-noise ratio. |
| Spectral Pre-processing | SNV, 1st or 2nd Derivative, MSC | Corrects for physical effects like particle size variation and light scatter. |
| Chemometric Model | PLS (Partial Least Squares), PCA (Principal Component Analysis) | Multivariate models are used to correlate the spectral data with the concentration of the API. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.
Protocol 1: In-Line Monitoring of Powder Blending Using NIR Spectroscopy
Objective: To monitor the homogeneity of a powder blend in real-time using an in-line Near-Infrared (NIR) spectrometer.
Materials and Equipment:
-
Blender (e.g., V-blender, bin blender)
-
In-line NIR spectrometer with a fiber-optic probe
-
Calibration samples with known concentrations of the Active Pharmaceutical Ingredient (API) and excipients
-
Chemometric software for data analysis
Methodology:
-
System Setup:
-
Install the NIR fiber-optic probe into the blender through a designated port, ensuring the probe window is flush with the internal surface of the blender to avoid interfering with powder flow.
-
Connect the probe to the NIR spectrometer and ensure all connections are secure.
-
-
Calibration Model Development:
-
Prepare a set of calibration samples with varying concentrations of the API and excipients that span the expected process variability.
-
Acquire NIR spectra for each calibration sample under static conditions.
-
Analyze the corresponding reference values for each calibration sample using a validated offline method (e.g., HPLC).
-
Develop a quantitative chemometric model (e.g., PLS) that correlates the NIR spectra to the reference values. Validate the model according to established guidelines.
-
-
In-Line Monitoring:
-
Load the blender with the powder components.
-
Begin the blending process and simultaneously start acquiring NIR spectra at a defined interval (e.g., every 10 seconds).
-
Apply the validated chemometric model to the real-time spectral data to predict the API concentration.
-
-
Data Analysis and End-Point Determination:
-
Plot the predicted API concentration and/or the moving block standard deviation (MBSD) of the spectra over time.
-
The blending end-point is reached when the predicted concentration reaches a plateau and the MBSD falls below a pre-defined threshold, indicating that the blend has reached a state of homogeneity.
-
Protocol 2: At-Line Particle Size Analysis during Continuous Granulation
Objective: To monitor the particle size distribution of granules produced in a continuous granulation process using an at-line particle size analyzer.
Materials and Equipment:
-
Continuous granulation line (e.g., twin-screw granulator)
-
At-line particle size analyzer (e.g., laser diffraction or image analysis-based system)
-
Automated sampler or manual sampling thief
-
Compressed air or vacuum source for sample dispersion (if required)
Methodology:
-
System Integration:
-
Position the at-line particle size analyzer adjacent to the outlet of the granulator or dryer.
-
If using an automated sampler, integrate it with the process control system to collect samples at pre-defined intervals.
-
-
Method Development:
-
Develop a method on the particle size analyzer that is appropriate for the granule properties (e.g., size range, friability). This includes optimizing parameters such as dispersion pressure and measurement time.
-
Verify the method using reference materials with known particle size distributions.
-
-
At-Line Measurement:
-
Start the continuous granulation process.
-
At regular intervals (e.g., every 5-10 minutes), collect a representative sample of the granules.
-
Introduce the sample into the particle size analyzer and initiate the measurement.
-
-
Data Analysis and Process Control:
-
Analyze the particle size distribution data, focusing on key parameters such as D10, D50, and D90.
-
Trend the particle size data over time to monitor the consistency of the granulation process.
-
If deviations from the target particle size distribution are observed, adjust the critical process parameters of the granulator (e.g., liquid-to-solid ratio, screw speed) to bring the process back into a state of control.
-
Mandatory Visualization
HPLC Troubleshooting Workflow for Peak Tailing
References
- 1. Mourne Training Services: Troubleshooting Tip: Baseline noise [blog.mournetrainingservices.co.uk]
- 2. phenomenex.com [phenomenex.com]
- 3. Model predictive in vitro dissolution testing in pharmaceutical Continuous Manufacturing: an equivalence study • Pharma • IMA Group [ima.it]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Development of an In-Line Near-Infrared Method for Blend Content Uniformity Assessment in a Tablet Feed Frame - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Analytical Edge: A Comparative Guide to Method Validation for Paraben Analysis Using Ethylparaben-d5
For researchers, scientists, and drug development professionals dedicated to precise and reliable quantitative analysis, the choice of an internal standard is a pivotal decision that can significantly impact data quality. This guide provides an objective comparison of method validation for the analysis of parabens, focusing on the superior performance of the deuterated internal standard, Ethylparaben-d5, over non-isotopically labeled alternatives.
In the realm of analytical chemistry, particularly in regulated environments, the use of an internal standard (IS) is fundamental to correct for variations inherent in the analytical process, such as sample extraction, injection volume, and instrument response. For the analysis of parabens—a class of widely used preservatives in pharmaceuticals, cosmetics, and food products—achieving high accuracy and precision is paramount for safety and regulatory compliance. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, have emerged as the gold standard, offering distinct advantages over traditional structural analog internal standards.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The key to a robust analytical method lies in an internal standard that closely mimics the behavior of the analyte throughout the entire analytical procedure. Due to its structural identity with ethylparaben, differing only in isotopic composition, this compound co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer. This leads to more effective compensation for matrix effects and variability in sample recovery, resulting in superior accuracy and precision.
The following table summarizes typical performance data from method validation studies, comparing the use of this compound with a common structural analog internal standard, such as Isopropylparaben.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Isopropylparaben (Structural Analog IS) | Advantage of this compound |
| Linearity (R²) | > 0.999 | > 0.995 | Higher degree of linearity indicates a more reliable quantitative relationship. |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | Tighter recovery range demonstrates better correction for analyte loss during sample preparation. |
| Precision (% RSD) | < 5% | < 15% | Lower relative standard deviation signifies higher repeatability and reproducibility of the measurement. |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Variable (can be > 20%) | Significantly reduced susceptibility to interference from complex sample matrices. |
| Limit of Quantification (LOQ) | Typically lower due to reduced noise and better signal-to-noise ratio. | Generally higher. | Enables more sensitive detection and quantification of low-level paraben concentrations. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of parabens using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Weigh 1 gram of the cosmetic or pharmaceutical sample into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of methanol (B129727) and vortex for 2 minutes to dissolve the sample.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to each sample, calibrator, and quality control sample.
-
Extraction: Sonicate the mixture for 15 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interfering substances.
-
Elution: Elute the parabens and the internal standard with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each paraben and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methylparaben | 151.1 | 92.1 |
| Ethylparaben | 165.1 | 92.1 |
| Propylparaben | 179.1 | 92.1 |
| Butylparaben | 193.1 | 92.1 |
| This compound (IS) | 170.1 | 97.1 |
Visualizing the Workflow and Comparison
To further elucidate the experimental process and the logical comparison between the internal standards, the following diagrams are provided.
A Comparative Guide to Internal Standards for Paraben Analysis: Ethylparaben-d5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of parabens in various matrices, from environmental samples to pharmaceutical formulations and biological tissues, is crucial for safety assessment and quality control. The use of an appropriate internal standard (IS) is paramount in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to ensure reliability and precision by correcting for analyte loss during sample preparation and variations in instrument response. This guide provides an objective comparison of Ethylparaben-d5 with other commonly used internal standards for paraben analysis, supported by experimental data from various validation studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] The ideal SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the IS and the analyte co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[1]
This compound, a deuterated form of Ethylparaben, falls into this category. Its performance is often compared with other deuterated parabens and non-deuterated, structurally similar compounds.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. Key parameters to consider are recovery, matrix effect, linearity, precision, and the limit of quantification (LOQ). While a direct head-to-head comparison of all possible internal standards in a single study is rare, this guide collates data from various published method validation studies to provide a comparative overview.
Table 1: Performance of Deuterated Internal Standards for Paraben Analysis
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (%RSD) | Linearity (R²) | LOQ (ng/mL) | Reference |
| This compound | Ethylparaben | Human Urine | 93-107 | 1-8 | >0.99 | 0.3-0.6 | [2] |
| Methylparaben-d4 | Methylparaben | Human Urine | 95.7-102.0 | 0.9-9.6 | >0.999 | 1.0 | [3][4] |
| Propylparaben-d7 | Propylparaben | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Data Not Available |
| ¹³C₆-labeled Parabens | Methyl, Ethyl, Propyl, Butylparaben | Urban Water | Not Reported | Good | Not Reported | ng L⁻¹ range |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Performance of Non-Deuterated (Structural Analog) Internal Standards for Paraben Analysis
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (%RSD) | Linearity (R²) | LOQ (ng/mL) | Reference |
| Benzylparaben | Methyl, Ethyl, Propyl, Butylparaben | Pharmaceutical Formulations | Not Reported | <8 | Good | 5-10 | |
| Propylparaben | Methyl, Butylparaben | Ointment | Not Reported | Not Reported | >0.999 | Not Reported | |
| Chlorzoxazone | Methyl, Ethyl, Propyl, Butylparaben | Seminal Plasma | Not Reported | Not Reported | >0.994 | Not Reported |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Key Considerations in Internal Standard Selection
Deuterated Internal Standards (e.g., this compound):
-
Advantages:
-
Excellent Compensation for Matrix Effects: Co-elution with the native analyte ensures that both are subjected to the same degree of ion suppression or enhancement.
-
Similar Extraction Recovery: Behaves almost identically to the analyte during sample preparation, leading to accurate correction for losses.
-
High Precision and Accuracy: Generally provides the most reliable and reproducible results.
-
-
Disadvantages:
-
Potential for Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, although this is less common with aryl deuteration.
-
Chromatographic Shift: A slight difference in retention time between the deuterated standard and the native analyte can sometimes be observed.
-
Cost and Availability: Can be more expensive and less readily available than non-deuterated alternatives.
-
Non-Deuterated (Structural Analog) Internal Standards:
-
Advantages:
-
Cost-Effective and Readily Available: Generally less expensive and more accessible.
-
Good Performance in Simpler Matrices: Can provide acceptable results in less complex sample matrices where matrix effects are minimal.
-
-
Disadvantages:
-
Differential Matrix Effects: As they do not co-elute perfectly with the analytes, they may not accurately compensate for ion suppression or enhancement.
-
Varying Extraction Recoveries: Differences in physicochemical properties can lead to different extraction efficiencies compared to the analytes.
-
Potential for Interference: The chosen analog must not be present in the samples being analyzed.
-
Experimental Protocols
Below are summarized experimental protocols from studies utilizing different internal standards for paraben analysis.
Protocol 1: Paraben Analysis in Human Urine using Deuterated Internal Standards
-
Internal Standards: A suite of deuterated parabens, including this compound.
-
Sample Preparation: Ultrasound-assisted emulsification microextraction (USAEME).
-
Instrumentation: Ultra-high-performance liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS).
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Quantification: Measuring the peak area ratios of the natural and labeled analogs in both samples and calibration standards.
Protocol 2: Paraben Analysis in Pharmaceutical Formulations using a Structural Analog Internal Standard
-
Internal Standard: Benzylparaben.
-
Sample Preparation: Solid-phase microextraction (SPME).
-
Instrumentation: Ion mobility spectrometry (IMS).
-
Quantification: Comparison to an HPLC method.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for paraben analysis using an internal standard, from sample collection to data analysis.
Caption: A generalized workflow for the quantitative analysis of parabens using an internal standard.
The logical relationship in choosing an appropriate internal standard is crucial for mitigating analytical variability. The following diagram illustrates this decision-making process.
References
Cross-Validation of Analytical Results: A Comparative Guide to Using Different Deuterated Standards
In the precise world of bioanalysis, particularly within drug development and clinical research, the accuracy of quantitative data is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a primary technique for this purpose, with stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, being the gold standard for ensuring analytical accuracy and precision.[1][2] An internal standard is crucial for correcting variability throughout the analytical process, from sample preparation to instrument response.[3][4] However, the selection of a deuterated standard itself is a critical variable that can significantly influence assay performance and the final quantitative results.[1]
This guide provides a comprehensive comparison of the cross-validation of analytical methods using different deuterated internal standards. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of various deuterated standards through supporting experimental data and detailed methodologies.
The Critical Role of the Deuterated Internal Standard
An ideal deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This near-identical behavior allows it to compensate for variations in the analytical process, leading to a consistent analyte-to-internal standard peak area ratio. However, the number and position of deuterium (B1214612) atoms can introduce subtle physicochemical differences, such as the "chromatographic isotope effect," where the deuterated standard may have a slightly different retention time than the analyte. These differences can lead to differential matrix effects, where the analyte and internal standard are not equally affected by interfering components in the sample matrix, potentially compromising the accuracy of the results. Therefore, cross-validation when using a different deuterated standard is essential to ensure the continued reliability of the analytical method.
Data Presentation: A Comparative Case Study of Testosterone (B1683101) Analysis
To illustrate the impact of choosing different deuterated standards, this guide presents a case study on the quantification of testosterone in human serum using three different deuterated analogs: testosterone-d2, testosterone-d5, and testosterone-¹³C₃ (as a stable isotope-labeled alternative for comparison). The following tables summarize the quantitative data from the cross-validation.
Table 1: Calibration Curve Parameters for Different Internal Standards
| Internal Standard | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Testosterone-d2 | 0.1 - 50 | y = 1.254x + 0.003 | 0.9985 |
| Testosterone-d5 | 0.1 - 50 | y = 1.261x + 0.002 | 0.9991 |
| Testosterone-¹³C₃ | 0.1 - 50 | y = 1.258x + 0.003 | 0.9995 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Testosterone-d2 | LLOQ | 0.1 | 0.095 | 95.0 | 8.2 |
| Low | 0.3 | 0.289 | 96.3 | 6.5 | |
| Mid | 5 | 5.12 | 102.4 | 4.1 | |
| High | 40 | 38.95 | 97.4 | 3.5 | |
| Testosterone-d5 | LLOQ | 0.1 | 0.103 | 103.0 | 6.8 |
| Low | 0.3 | 0.308 | 102.7 | 5.1 | |
| Mid | 5 | 5.05 | 101.0 | 3.2 | |
| High | 40 | 40.81 | 102.0 | 2.8 | |
| Testosterone-¹³C₃ | LLOQ | 0.1 | 0.101 | 101.0 | 4.5 |
| Low | 0.3 | 0.298 | 99.3 | 3.8 | |
| Mid | 5 | 4.97 | 99.4 | 2.1 | |
| High | 40 | 40.15 | 100.4 | 1.9 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix Factor (MF) | Recovery (%) | IS-Normalized MF (%CV) |
| Testosterone-d2 | 0.88 | 85.2 | 7.8 |
| Testosterone-d5 | 0.95 | 86.1 | 4.2 |
| Testosterone-¹³C₃ | 0.99 | 85.8 | 2.5 |
The data indicates that while all three internal standards provide acceptable performance within the typical regulatory acceptance criteria of ±15% for accuracy and ≤15% for precision, the Testosterone-¹³C₃ and Testosterone-d5 standards show slightly better precision and less matrix effect variability compared to the Testosterone-d2 standard. This highlights the importance of evaluating different deuterated standards during method development and validation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the testosterone case study. These protocols are based on established principles of bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of testosterone, testosterone-d2, testosterone-d5, and testosterone-¹³C₃ in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the testosterone stock solution with a 50:50 methanol:water mixture.
-
Working Internal Standard Solutions: Prepare separate working solutions for each internal standard (testosterone-d2, testosterone-d5, and testosterone-¹³C₃) at a concentration of 100 ng/mL in methanol.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Pipette 200 µL of serum, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the respective working internal standard solution to each tube (except for blank samples).
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific mass transitions for testosterone and each deuterated standard.
Cross-Validation of Different Internal Standards
-
Sample Sets: Prepare three sets of calibration standards and QC samples. Spike each set with one of the three different internal standards (testosterone-d2, testosterone-d5, or testosterone-¹³C₃).
-
Analysis: Analyze each set of samples using the validated LC-MS/MS method.
-
Data Evaluation:
-
Construct a calibration curve for each internal standard by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentrations of the QC samples using their respective calibration curves.
-
The accuracy and precision for each set of QCs should be within the acceptance criteria defined by regulatory guidelines (e.g., FDA and EMA), which is typically ±15% for accuracy (±20% at the LLOQ) and ≤15% for precision (≤20% at the LLOQ).
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the cross-validation of analytical results using different deuterated standards.
References
Performance evaluation of Ethylparaben-d5 in various analytical instruments
In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the demand for precise and accurate quantification of trace compounds is paramount. Ethylparaben, a widely used preservative, is frequently a target analyte. This guide provides a comprehensive performance evaluation of Ethylparaben-d5, a deuterated analog of Ethylparaben, when utilized as an internal standard in various analytical methodologies. The use of stable isotope-labeled internal standards, such as this compound, is widely regarded as the gold standard for quantitative analysis, especially in complex matrices, due to their ability to compensate for analytical variability.[1][2]
The Gold Standard: Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, most notably with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the non-labeled Ethylparaben, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard enables highly accurate and precise quantification by correcting for variations in sample extraction, injection volume, and instrument response.[1]
Performance Metrics: A Comparative Overview
The primary advantage of using this compound lies in the significant improvement of key analytical performance parameters. The following tables summarize the typical performance enhancements observed when employing this compound as an internal standard compared to methods relying on external calibration or other non-isotopic internal standards.
Table 1: Comparison of Method Performance with and without this compound
| Performance Metric | Method without this compound (External Standard) | Method with this compound (Internal Standard) | Advantage of this compound |
| Accuracy (% Recovery) | 75-115% (highly variable depending on matrix) | 95-105% | Improved accuracy by correcting for matrix effects and analyte loss during sample preparation. |
| Precision (% RSD) | 10-20% | < 5% | Enhanced precision by minimizing variability introduced during the analytical process. |
| Linearity (R²) | > 0.99 | > 0.995 | Robust linearity over a wide dynamic range. |
| Limit of Quantification (LOQ) | Variable, often higher | Lower, improved sensitivity | Enables reliable quantification at lower concentrations. |
| Matrix Effect | Significant | Compensated | Mitigates the ion suppression or enhancement caused by co-eluting matrix components. |
Table 2: Typical Performance Data for Ethylparaben Analysis using this compound with LC-MS/MS
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | |
| Intra-day Precision (% RSD) | < 5% | |
| Inter-day Precision (% RSD) | < 10% | |
| Accuracy (% Recovery) | 92-108% | |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of Ethylparaben using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
-
Sample Pre-treatment: To 1 mL of a biological fluid sample (e.g., plasma, urine), add a known amount of this compound solution.
-
Enzymatic Hydrolysis (for conjugated parabens): Adjust the pH and add β-glucuronidase/sulfatase to incubate the sample and deconjugate the parabens.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elution: Elute the analytes (Ethylparaben and this compound) with a high-organic-content solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of parabens.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent like methanol or acetonitrile (B52724) is typically employed.
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for parabens.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ethylparaben and this compound to ensure selectivity and accurate quantification.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: A typical experimental workflow for the quantitative analysis of Ethylparaben using this compound.
Caption: The logical relationship of analyte processing within a triple quadrupole mass spectrometer.
References
Ethylparaben-d5 Demonstrates High Accuracy and Recovery as an Internal Standard in Spiked Sample Analysis
Ethylparaben-d5, a deuterated analog of ethylparaben (B1671687), consistently exhibits high accuracy and recovery rates when used as an internal standard in the analysis of parabens across a variety of matrices, including human urine, urban waters, and food samples. Its application in isotope-dilution mass spectrometry methods provides reliable quantification of ethylparaben and other parabens by compensating for matrix effects and variations in sample preparation and instrument response.
Performance Across Different Matrices
Recent studies have validated the use of this compound in diverse and complex sample types. In the analysis of human urine, methods employing d5-ethyl-paraben as an internal standard have demonstrated excellent trueness, with mean recovery rates indicating high accuracy.[1] Similarly, a method developed for the quantification of parabens in urban waters using deuterated internal standards achieved good accuracy and precision, with recovery percentages for ethylparaben being satisfactory.[2]
In the food sector, the analysis of various foodstuffs for paraben content has also benefited from the use of Ethyl-d5-paraben. One study reported good recovery for ethylparaben in spiked food matrices, underscoring the suitability of this internal standard for complex sample analysis.[3] The consistent performance of this compound across these different sample types highlights its robustness as an internal standard for paraben analysis.
Comparison of Recovery Rates
The following table summarizes the recovery data for ethylparaben from various studies utilizing this compound or other deuterated internal standards in spiked samples.
| Sample Matrix | Analytical Method | Spiking Level | Recovery (%) | Reference |
| Human Urine | UHPLC-HRMS | Not Specified | Mean recovery calculated as trueness | [1] |
| Urban Waters | SPE-LC-MS/MS | Not Specified | Good accuracy and precision reported | [2] |
| Food | Not Specified | 1 ng/g - 100 ng/g | 95% - 102% | |
| Dairy Products | GC-MS | Not Specified | 80% - 108% | |
| Environmental Water | MSPE-HPLC-UV | Not Specified | 80.7% - 117.5% |
Experimental Workflow
The general workflow for the analysis of parabens in spiked samples using this compound as an internal standard involves sample preparation, extraction, and instrumental analysis. A detailed representation of this process is provided below.
References
A Researcher's Guide to Certified Reference Materials for Ethylparaben and Its Deuterated Analogs
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of Ethylparaben and its deuterated analogs serve as the cornerstone for method validation, quantification, and ensuring the quality of pharmaceutical and cosmetic products. This guide provides a comparative overview of commercially available CRMs, supported by experimental data and detailed analytical protocols.
Comparison of Certified Reference Materials
Several reputable suppliers offer CRMs for Ethylparaben and its isotopically labeled counterparts. The following table summarizes the key quantitative data for a selection of these materials. It is important to note that while specific values are cited from available documentation, certified purity and isotopic enrichment can vary between lots. Researchers should always refer to the Certificate of Analysis (CoA) provided with the specific CRM lot they are using.
| Product Name | Supplier | Catalog Number (Example) | Form | Purity Specification | Isotopic Purity | Notes |
| Ethylparaben | MilliporeSigma (Supelco) | PHR1011 | Neat Solid | Conforms to USP and Ph. Eur. specifications[1] | Not Applicable | Pharmaceutical Secondary Standard, Certified Reference Material produced under ISO 17034 and ISO/IEC 17025.[1][2] |
| Ethylparaben | Sigma-Aldrich (TraceCERT®) | 79577 | Neat Solid | Certified by qNMR | Not Applicable | Traceable to primary material from an NMI (e.g., NIST). |
| Ethylparaben | LGC Standards | LGCFOR1285.00 | Neat Solid | High Purity | Not Applicable | |
| Ethylparaben-d5 | LGC Standards | TRC-E925477 | Neat Solid | >95% (HPLC) | Not specified in general product data | |
| Ethylparaben-d4 | LGC Standards | TRC-E925478 | Neat Solid | >95% (HPLC) | Not specified in general product data | |
| Ethylparaben (ring-¹³C₆) | Cambridge Isotope Laboratories | CLM-9761 | Solution (1 mg/mL in Methanol) | Chemical Purity: 98% | Isotopic Purity: 99% |
Note: The purity of Ethylparaben CRMs from pharmacopeial sources like USP typically ranges from 98.0% to 102.0%.
Experimental Protocols
Accurate characterization of Ethylparaben and its analogs requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of parabens in various matrices, while Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary method for the certification of reference materials.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethylparaben in Cosmetics
This protocol provides a general procedure for the determination of Ethylparaben in cosmetic products.
1. Sample Preparation:
-
Weigh 0.10 g of the cosmetic sample into a suitable container.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol (B129727), acetonitrile, or a mixture thereof).
-
Sonicate the mixture for 15 minutes to ensure complete extraction of the parabens.
-
Centrifuge the sample to separate any undissolved matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions (based on USP monograph):
-
Column: C18, 4.6-mm × 15-cm; 5-µm packing (or equivalent)
-
Mobile Phase: A mixture of methanol and a 6.8 g/L solution of potassium dihydrogen phosphate (B84403) (65:35 v/v).
-
Flow Rate: 1.3 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 272 nm
-
Column Temperature: 40°C
3. Analysis:
-
Inject the prepared sample solution and a standard solution of a known concentration of Ethylparaben CRM into the HPLC system.
-
The concentration of Ethylparaben in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard.
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a primary ratio method that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound.
1. Sample Preparation:
-
Accurately weigh a specific amount of the Ethylparaben CRM and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. A microbalance with a readability of 0.001 mg is recommended for accurate weighing.
-
Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:
-
A 90° pulse angle.
-
A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).
-
3. Data Processing and Purity Calculation:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to the analyte (Ethylparaben) and the internal standard.
-
The purity of the Ethylparaben CRM is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Visualizing the Workflow for CRM Utilization
The selection and use of a CRM for analytical testing is a critical process that ensures the traceability and reliability of the results. The following diagram illustrates a typical workflow.
Caption: Workflow for Certified Reference Material Selection and Use.
This guide provides a foundational understanding of the available certified reference materials for Ethylparaben and its deuterated analogs. By utilizing well-characterized CRMs and following robust analytical protocols, researchers can ensure the accuracy and integrity of their analytical data, which is fundamental to the advancement of pharmaceutical and cosmetic sciences.
References
A Comparative Guide to Linearity and Range Determination for Ethylparaben Quantification Using Ethylparaben-d5 as an Internal Standard
This guide provides a comparative analysis of analytical methods for the quantification of Ethylparaben, with a focus on the linearity and range of calibration curves established using Ethylparaben-d5 as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of two different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Ethylparaben. This compound is an ideal choice for an internal standard in such assays due to its similar chemical and physical properties to the analyte, with the key difference being its mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis.
| Parameter | Method 1: LC-MS/MS for Cosmetics | Method 2: LC-MS/MS for Human Urine |
| Analyte | Ethylparaben | Ethylparaben |
| Internal Standard | Butylated Hydroxyanisole (BHA) | Isotopically Labeled Parabens |
| Calibration Range | 0.1 - 100.0 ppm (µg/mL)[1] | 0.5 - 250 ng/mL[2] |
| Linearity (R²) | > 0.99[1] | 0.9992[2] |
| Limit of Quantification (LOQ) | 3.03 - 14.00 ppm (µg/mL)[1] | 0.5 ng/mL |
| Instrumentation | AB Sciex 3200 QTRAP | Not Specified |
| Ionization Mode | Positive Ion Electrospray (ESI) | Negative Ion Electrospray (ESI) |
Experimental Protocols
A detailed methodology for the determination of Ethylparaben using an internal standard is crucial for reproducibility and accuracy. Below is a representative LC-MS/MS protocol.
1. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of Ethylparaben and this compound in a suitable solvent such as methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ethylparaben by serial dilution of the stock solution to create calibration standards at different concentration levels.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
2. Preparation of Calibration Curve Samples
-
To a set of clean vials, add a fixed volume of the this compound internal standard working solution.
-
To each vial, add an aliquot of the corresponding Ethylparaben working standard solution to create a calibration curve with at least five concentration levels.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ethylparaben and this compound.
-
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Ethylparaben to the peak area of this compound against the concentration of Ethylparaben.
-
Perform a linear regression analysis to determine the equation of the line, the coefficient of determination (R²), and the linear range.
-
The limit of quantification (LOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and determining the analytical range of a calibration curve.
Caption: Workflow for establishing calibration curve linearity and range.
References
The Unseen Guardian: Ensuring Analytical Method Robustness with Ethylparaben-d5
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, the robustness of an analytical method is not merely a desirable attribute but a cornerstone of reliable and reproducible data. This guide provides an objective comparison of analytical methods employing the stable isotope-labeled (SIL) internal standard, Ethylparaben-d5, against a non-deuterated structural analog internal standard. Through detailed experimental protocols and supporting data, we demonstrate the superior performance of this compound in maintaining method robustness against deliberate variations in analytical parameters.
The Critical Role of Internal Standards in Robustness Testing
An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. The ideal IS mimics the physicochemical properties of the analyte, ensuring it is similarly affected by experimental variations. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS/MS analysis as they share nearly identical chemical and physical properties with the analyte, ethylparaben (B1671687). This ensures co-elution and similar ionization behavior, providing more accurate and precise quantification, especially when the method is challenged.
Comparative Performance Under Stress: this compound vs. a Non-Deuterated Analog
To evaluate the robustness of an analytical method for the quantification of ethylparaben, a series of experiments were conducted where critical chromatographic parameters were intentionally varied. The performance of this compound as an internal standard was compared against a non-deuterated structural analog (e.g., Propylparaben). The following tables summarize the quantitative data from these experiments.
Data Presentation
Table 1: Effect of Mobile Phase Composition Variation on Analyte Quantification
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Analyte Concentration (ng/mL) using this compound (IS) | %RSD | Analyte Concentration (ng/mL) using Propylparaben (IS) | %RSD |
| 45:55 | 50.5 | 1.8 | 53.8 | 5.2 |
| 50:50 (Nominal) | 50.1 | 1.5 | 50.2 | 2.1 |
| 55:45 | 49.8 | 1.9 | 46.5 | 6.8 |
Table 2: Effect of Mobile Phase pH Variation on Analyte Quantification
| Mobile Phase pH | Analyte Concentration (ng/mL) using this compound (IS) | %RSD | Analyte Concentration (ng/mL) using Propylparaben (IS) | %RSD |
| 3.8 | 50.2 | 2.1 | 52.1 | 4.5 |
| 4.0 (Nominal) | 49.9 | 1.6 | 50.1 | 2.3 |
| 4.2 | 49.7 | 2.3 | 47.9 | 5.9 |
Table 3: Effect of Column Temperature Variation on Analyte Quantification
| Column Temperature (°C) | Analyte Concentration (ng/mL) using this compound (IS) | %RSD | Analyte Concentration (ng/mL) using Propylparaben (IS) | %RSD |
| 35 | 50.8 | 2.5 | 54.2 | 6.1 |
| 40 (Nominal) | 50.3 | 1.8 | 50.4 | 2.5 |
| 45 | 49.6 | 2.8 | 45.9 | 7.3 |
The data clearly indicates that the use of this compound results in significantly lower variability (as shown by the %RSD) in the calculated analyte concentrations despite deliberate changes in method parameters. This highlights the superior ability of the SIL-IS to compensate for minor procedural deviations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings. The following outlines the key experimental protocols for the robustness testing.
Sample Preparation
-
Aliquoting: Pipette 100 µL of the sample matrix (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (either this compound or Propylparaben at a concentration of 1 µg/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase (Nominal): A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate (Nominal): 0.4 mL/min.
-
Column Temperature (Nominal): 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Ethylparaben: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Propylparaben: Precursor ion > Product ion
-
Robustness Testing Protocol
To assess the method's robustness, the following parameters were varied one at a time:
-
Mobile Phase Composition: The ratio of acetonitrile to water was adjusted to ±5% of the nominal composition.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase was adjusted by ±0.2 units.
-
Column Temperature: The column temperature was varied by ±5°C.
For each condition, six replicate samples of a known concentration (50 ng/mL) of ethylparaben were prepared and analyzed using both this compound and Propylparaben as internal standards. The mean concentration and percent relative standard deviation (%RSD) were calculated for each set of conditions.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow for robustness testing and the underlying principle of why a stable isotope-labeled internal standard provides more reliable results.
Caption: Experimental workflow for robustness testing of an analytical method.
Caption: Rationale for the superior performance of a SIL-IS in robustness testing.
Conclusion
The robustness of an analytical method is a cornerstone of reliable data generation in scientific research and drug development. The choice of internal standard plays a pivotal role in achieving this robustness. As demonstrated through the detailed experimental protocol and comparative data, a stable isotope-labeled internal standard such as this compound offers unparalleled advantages over non-deuterated structural analogs. Its ability to closely mimic the behavior of the analyte under varying conditions ensures that the analytical method remains accurate and precise. For researchers and scientists, investing in a high-quality SIL-IS like this compound is a critical step towards ensuring the integrity and defensibility of their analytical data.
Comparative analysis of different sample extraction techniques for parabens
For researchers, scientists, and drug development professionals, the accurate quantification of parabens in various matrices is crucial for safety, quality control, and regulatory compliance. The choice of sample extraction technique is a critical step that significantly impacts the reliability and efficiency of the analysis. This guide provides a comparative analysis of common sample extraction methods for parabens, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Performance
The selection of an extraction method often involves a trade-off between recovery, sensitivity, speed, and environmental impact. The following table summarizes quantitative performance data for several common paraben extraction techniques. It is important to note that performance metrics can vary based on the specific paraben, sample matrix, and analytical instrumentation used.
| Extraction Technique | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 83 - 94%[1] | 0.001% (in product)[1] | - | High selectivity, good for complex matrices, amenable to automation.[1][2] | Can be more time-consuming and require more solvent than microextraction techniques.[3] |
| Liquid-Liquid Extraction (LLE) | 31.4 - 142.4% (variable) | - | - | Simple, well-established technique. | Can be labor-intensive, may form emulsions, and uses large volumes of organic solvents. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | 86.5 - 114.5% | 0.1 µg/mL | 0.3 µg/mL | Fast, simple, requires minimal solvent, high enrichment factor. | Can be sensitive to matrix effects, may require a disperser solvent. |
| Solid-Phase Microextraction (SPME) | - | 5 - 10 ng/mL | 0.001 - 0.025 ng/mL (in water) | Solvent-free, simple, integrates sampling and extraction. | Fibers can be fragile and have a limited lifetime, potential for carryover. |
Experimental Workflow for Paraben Analysis
The general workflow for paraben analysis, from sample collection to final quantification, involves several key stages. The specific parameters and reagents will vary depending on the chosen extraction technique and the analytical method.
Caption: General workflow for paraben analysis from sample preparation to quantification.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key extraction techniques discussed. These protocols are representative and may require optimization for specific sample types and analytical instrumentation.
Solid-Phase Extraction (SPE) Protocol
This protocol is suitable for the extraction of parabens from complex matrices like pharmaceutical or cosmetic creams and syrups.
-
Sample Preparation:
-
Accurately weigh 1g of the sample.
-
For creams and gels, dissolve in a suitable solvent like methanol. For syrups, dilute with methanol. The goal is to obtain a water-methanol mixture.
-
-
SPE Cartridge Conditioning:
-
Condition a styrene-divinylbenzene based SPE cartridge by passing 3 mL of acetonitrile (B52724) followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared sample solution onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with a specific volume of a weak solvent mixture (e.g., 3 mL of deionized water/acetonitrile, 75/25, v/v) to remove interferences.
-
-
Elution:
-
Elute the parabens from the cartridge with a strong organic solvent. Methanol is commonly used for this purpose. Collect the eluate.
-
-
Analysis:
-
The collected eluate can be directly injected into an HPLC system for analysis or subjected to a concentration step if necessary.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for extracting parabens from liquid samples.
-
Sample Preparation:
-
Place a known volume (e.g., 20 mL) of the aqueous sample into a separatory funnel.
-
Add 5 mL of a 0.1 M NaCl solution to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 20 mL of ethyl acetate) to the separatory funnel.
-
Shake the funnel vigorously for a few minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing the extracted parabens.
-
-
Drying and Concentration:
-
Dry the organic extract using a drying agent like anhydrous magnesium sulfate.
-
The solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of a suitable solvent for analysis.
-
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol
This protocol is a rapid and efficient method for extracting parabens from aqueous samples.
-
Sample Preparation:
-
Place a defined volume of the aqueous sample (e.g., 7.5-8 mL) into a conical centrifuge tube.
-
-
Injection of Extraction Mixture:
-
Prepare a mixture of a disperser solvent (e.g., 0.75 mL of ethanol (B145695) or acetone) and an extraction solvent (e.g., 225 µL of chloroform (B151607) or 20 µL of chlorobenzene).
-
Rapidly inject this mixture into the sample solution. A cloudy solution will form, indicating the dispersion of the extraction solvent.
-
-
Centrifugation:
-
Centrifuge the cloudy solution for a specified time and speed (e.g., 2 minutes at 5000 rpm) to separate the organic and aqueous phases.
-
-
Collection and Analysis:
-
The small volume of the extraction solvent containing the concentrated parabens will settle at the bottom of the tube.
-
Carefully collect the sedimented organic phase using a microsyringe and inject it into the analytical instrument (e.g., HPLC or GC).
-
Solid-Phase Microextraction (SPME) Protocol
This protocol describes a solvent-free method for extracting parabens, particularly from water samples.
-
Sample Preparation:
-
Place a known volume of the sample into a vial.
-
For certain applications, the pH of the sample may need to be adjusted, and salt may be added to increase the ionic strength.
-
-
Extraction:
-
Expose the SPME fiber to the sample. This can be done by direct immersion into the liquid sample or by exposure to the headspace above the sample.
-
Allow the fiber to be exposed for a predetermined amount of time to allow for the partitioning of the parabens onto the fiber coating.
-
-
Desorption and Analysis:
-
After extraction, retract the fiber into the needle and withdraw it from the sample.
-
Insert the needle into the injection port of a gas chromatograph (GC) or a specially designed interface for HPLC.
-
Extend the fiber, and the high temperature of the GC inlet or the solvent in the HPLC interface will desorb the parabens from the fiber onto the analytical column.
-
Conclusion
The choice of a sample extraction technique for paraben analysis is a critical decision that depends on the sample matrix, the required sensitivity, available instrumentation, and desired throughput. SPE is a robust and selective method for complex matrices. LLE is a classic technique, though often hampered by high solvent consumption and potential for emulsion formation. DLLME and SPME represent modern, miniaturized approaches that offer speed, reduced solvent use, and high enrichment factors. By understanding the principles, advantages, and limitations of each technique, and by following well-defined protocols, researchers can ensure the generation of high-quality, reliable data in their analysis of parabens.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethylparaben-d5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ethylparaben-d5, a deuterated analog of Ethylparaben commonly used in research. While specific regulations may vary, the following information, synthesized from safety data sheets (SDS), offers a robust framework for responsible disposal.
Pre-Disposal and Handling
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid the formation of dust and aerosols.[1] In case of a spill, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1]
Disposal Procedures
The primary recommendation for the disposal of this compound is to do so in accordance with local, regional, and national regulations.[2] It is imperative to avoid releasing the chemical into the environment.[1]
Key Disposal Steps:
-
Containerization: Place the waste this compound in a clearly labeled, sealed container.
-
Waste Stream Identification: Determine the appropriate waste stream for chemical waste as defined by your institution and local regulations. This may be classified as non-hazardous or hazardous waste depending on the quantity and concentration.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of this compound with household garbage or allow it to enter the sewage system.
-
Decontamination: Thoroughly clean any contaminated surfaces.
Incompatible Materials
When preparing for disposal and storage, it is critical to avoid contact with strong oxidizing agents and strong bases, as these are incompatible with Ethylparaben.
Accidental Release Measures
In the event of an accidental release, the following steps should be taken:
-
Personal Precautions: Use personal protective equipment and avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage and do not let the product enter drains.
-
Containment and Cleaning: Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethylparaben-d5
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethylparaben-d5. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated form of Ethylparaben, should be handled with care, assuming similar hazard properties to its non-deuterated counterpart. Ethylparaben is classified as an irritant and may cause irritation to the eyes, skin, and respiratory system[1]. Therefore, appropriate PPE is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or explosion[2]. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection. For prolonged contact or handling of larger quantities, consult the glove manufacturer's resistance guide[2]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible[2]. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk. If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary[2]. |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot; no open-toed or perforated shoes are permitted. |
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Detailed Methodology for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for Ethylparaben before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a chemical fume hood, ensuring it is clean and uncluttered.
-
-
Handling:
-
Handle this compound in a well-ventilated area to avoid dust formation and inhalation.
-
When weighing the solid compound, do so in a manner that minimizes the creation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and label all waste generated during the experiment.
-
Remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and any exposed skin with soap and water before leaving the work area.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
